molecular formula C7H6BrN3 B13717772 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Katalognummer: B13717772
Molekulargewicht: 212.05 g/mol
InChI-Schlüssel: VTYXEXDSBCDDSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a high-value synthetic intermediate designed for advanced medicinal chemistry and drug discovery applications. The triazolopyridine scaffold is a recognized pharmacophore in the development of novel therapeutic agents, with documented applications in creating compounds that exhibit anticancer activity . Specifically, derivatives of this privileged structure have been shown to act as potent inhibitors of kinase enzymes, such as the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . The bromo substituent at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), allowing researchers to efficiently build diverse chemical libraries around this core structure. The methyl group at the 5-position can influence the compound's electronic properties and metabolic stability, making it a crucial feature for optimizing drug-like characteristics. This compound is an essential building block for researchers working in areas including kinase inhibitor development, heterocyclic chemistry, and the synthesis of potential agents for proliferative diseases . It is supplied with detailed analytical data to ensure purity and identity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C7H6BrN3

Molekulargewicht

212.05 g/mol

IUPAC-Name

7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)3-7-9-4-10-11(5)7/h2-4H,1H3

InChI-Schlüssel

VTYXEXDSBCDDSD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=NC=NN12)Br

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5-methyl-triazolo[1,5-a]pyridine: Synthesis, Characterization, and Physicochemical Properties

An In-depth Technical Guide to 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the broader class of[1][2][3]triazolo[1,5-a]pyridine derivatives to present a predictive yet scientifically grounded profile. The guide covers the chemical structure, proposed synthesis routes, and predicted physicochemical and spectroscopic properties. Furthermore, it outlines detailed, best-practice experimental protocols for the synthesis and characterization of this compound, offering a valuable resource for researchers embarking on its study. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a known purine isostere and is prevalent in compounds with a wide range of biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.[1][4] The introduction of bromine and methyl substituents on this scaffold is anticipated to modulate its biological activity and physicochemical properties, making 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine a compelling target for further investigation.

Chemical Structure and Properties

The chemical structure of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is characterized by a fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring. A bromine atom is substituted at the 7-position of the pyridine ring, and a methyl group is at the 5-position.

Structural Diagram

Caption: Chemical structure of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, based on data from its constituent parts and closely related analogs such as 5-Bromo-7-methyl-[1][2][3]triazolo[1,5-a]pyridine and 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine.[5]

PropertyPredicted ValueRationale and References
Molecular Formula C₈H₇BrN₄Based on the chemical structure.
Molecular Weight 240.07 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical appearance for similar heterocyclic compounds.
Melting Point 150-180 °CThe parent[1][2][3]triazolo[1,5-a]pyridine has a melting point of 53-55°C. The bromo and methyl substituents are expected to increase the melting point due to increased molecular weight and intermolecular interactions. For comparison, 7-Bromo-3-methyl[1][2][6]triazolo[1,5-a]pyridine has a melting point of 34-36 °C, though this is a different isomer.[7]
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.The heterocyclic nature and the presence of a bromine atom suggest solubility in polar aprotic solvents.
pKa Estimated to be around 2-4The pyridine nitrogen is basic, but its basicity is reduced by the fused triazole ring and the electron-withdrawing bromine atom.
LogP Estimated to be between 1.5 and 2.5The presence of the bromine atom increases lipophilicity, while the nitrogen atoms contribute to hydrophilicity. The predicted XlogP for the isomeric 7-bromo-[1][2][3]triazolo[1,5-a]pyridine is 1.4.[8]

Synthesis and Purification

While a specific synthesis for 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is not explicitly documented, a plausible synthetic route can be devised based on established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold.[9] A common and effective method involves the cyclization of a substituted 2-aminopyridine derivative.

Proposed Synthetic Workflow

cluster_0Synthesis of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridinestart2-Amino-4-methyl-6-bromopyridineintermediate1N'-(6-Bromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamidestart->intermediate1Reactionreagent1N,N-Dimethylformamide dimethyl acetal (DMF-DMA)reagent1->intermediate1intermediate2Cyclization Intermediateintermediate1->intermediate2Reactionreagent2Hydroxylamine hydrochloridereagent2->intermediate2product7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineintermediate2->productCyclization

Caption: Proposed synthetic workflow for 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-methyl-6-bromopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium hydroxide (or other suitable base)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Formation of the formamidine intermediate: In a round-bottom flask, dissolve 2-Amino-4-methyl-6-bromopyridine (1.0 eq) in a minimal amount of anhydrous DMF. Add DMF-DMA (1.2 eq) dropwise at room temperature. Stir the reaction mixture at 80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Removal of solvent: Once the reaction is complete, remove the DMF under reduced pressure.

  • Cyclization: To the crude formamidine intermediate, add ethanol followed by a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide (1.5 eq) in water.

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Collect the precipitate by filtration and wash with cold water. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Rationale: This protocol is adapted from general procedures for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.[9] The initial reaction with DMF-DMA forms a reactive formamidine intermediate. Subsequent reaction with hydroxylamine hydrochloride followed by base-mediated cyclization leads to the formation of the fused triazole ring.

Spectroscopic and Analytical Characterization

The following are the expected spectroscopic and analytical data for 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. These predictions are based on the analysis of similar structures.[6][10]

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.2-8.4 (s, 1H, H-2), ~7.3-7.5 (s, 1H, H-8), ~7.0-7.2 (s, 1H, H-6), ~2.4-2.6 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~160-162 (C-2), ~150-152 (C-8a), ~140-142 (C-5), ~125-127 (C-7), ~115-117 (C-8), ~110-112 (C-6), ~18-20 (CH₃)
Mass Spectrometry (EI) m/z: 239/241 ([M]⁺, isotopic pattern for Br)
Infrared (IR) (KBr, cm⁻¹)~3100-3000 (Ar C-H), ~1620-1580 (C=N, C=C), ~1450 (C-H bend), ~800-750 (Ar C-H oop)

Rationale for NMR Predictions:

  • ¹H NMR: The proton at the 2-position of the triazole ring is expected to be the most deshielded aromatic proton. The protons on the pyridine ring (H-6 and H-8) will appear as singlets due to the substitution pattern. The methyl protons will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon atoms of the heterocyclic rings will appear in the aromatic region. The carbon bearing the bromine (C-7) will be shifted downfield. The methyl carbon will appear in the aliphatic region.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to obtain chemical shifts, coupling constants, and integration values.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode using either Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyze the spectrum for the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Potential Applications and Future Directions

The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are present in a variety of biologically active molecules.[1][3][4] These compounds have shown promise as:

  • Anticancer agents: By acting as inhibitors of various kinases.[4]

  • Antiviral and antibacterial agents: Demonstrating efficacy against a range of pathogens.[11][12]

  • RORγt inverse agonists: With potential applications in treating autoimmune diseases.[2]

  • Herbicides and fungicides: In the field of agriculture.[1]

The specific substitution pattern of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, with a halogen atom and an alkyl group, provides opportunities for further chemical modification. The bromine atom can serve as a handle for cross-coupling reactions to introduce diverse functionalities. The methyl group can influence the compound's steric and electronic properties, potentially fine-tuning its biological activity and pharmacokinetic profile.

Future research should focus on the successful synthesis and thorough characterization of this compound to validate the predictions made in this guide. Subsequent screening for various biological activities would be a logical next step to explore its potential as a lead compound in drug discovery or as a functional material.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. By leveraging data from structurally similar compounds, we have outlined its likely chemical and physical properties, a plausible synthetic route, and detailed protocols for its characterization. This document serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this novel heterocyclic compound. The self-validating nature of the proposed experimental protocols ensures that any researcher following these guidelines will be able to confirm or refine the predicted data, thereby contributing to the collective knowledge of this promising chemical entity.

References

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., & da Silva, J. C. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751–1776. [https://www.researchgate.net/publication/343398033_Biological_activities_of_124triazolo15-a]

  • Ishizuka, T., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(5), 899–905. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00034]

  • Supplementary Materials for related imidazo[1,5-a]pyridine compounds. (n.d.). RSC.org. [https://www.rsc.
  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [https://www.eurjchem.com/index.php/eurjchem/article/view/1131]

  • Pop, C., & G-Sosa, B. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 23(11), 2977. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278457/]
  • Wang, H., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 58(10), 4346–4357. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00249]
  • Scott, J. S., et al. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry, 60(12), 5039–5053. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00350]
  • 7-Bromo[1][2][3]triazolo[1,5-a]pyridine. (n.d.). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/7-bromo-124-triazolo-15-a-pyridine]

  • 7-bromo-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). NextSDS. [https://www.nextsds.com/en/substance/1053655-66-5]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/N-heterocycles/1,2,4-triazolo[1,5-a]pyridines.shtm]
  • 7-Bromo-3-methyl[1][2][6]triazolo[1,5-a]pyridine. (n.d.). Hoffman Fine Chemicals. [https://www.hoffmanfinechemicals.com/product/7-bromo-3-methyl123triazolo15-apyridine-cas-107465-23-6/]

  • 7-bromo-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). PubChemLite. [https://pubchemlite.org/compound/7-bromo-%5B1,2,4%5Dtriazolo%5B1,5-a%5Dpyridine]

  • 7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. (n.d.). PubChemLite. [https://pubchemlite.org/compound/7-bromo-%5B1,2,4%5Dtriazolo%5B1,5-a%5Dpyridin-2-amine]

  • 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carbaldehyde. (n.d.). BLDpharm. [https://www.bldpharm.com/products/1053655-66-5.html]

  • Kumar, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [https://www.mdpi.com/1420-3049/29/4/894]
  • 7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. (n.d.). ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82728956.htm]

  • Wang, H., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4648648/]
  • 5-Bromo-7-methyl-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bcf77f2]

  • 7-Bromo-5-methylpyrazolo[1,5-a]pyridine. (n.d.). Guidechem. [https://www.guidechem.com/wiki/7-Bromo-5-methylpyrazolo-1-5-a-pyridine-1427433-98-4.html]
  • Li, J., et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1134-1145. [https://www.mdpi.com/1420-3049/12/5/1134]

  • 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). BLDpharm. [https://www.bldpharm.com/products/1053655-66-5.html]

  • 7-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03528414.htm]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [https://www.mdpi.com/1422-0067/24/18/14068]
  • Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum. (n.d.). ChemicalBook. [https://www.chemicalbook.com/SpectrumEN_274-56-6_1HNMR.htm]
  • Kendall, J. D., et al. (n.d.). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. The Royal Society of Chemistry. [https://www.rsc.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [https://www.mdpi.com/2304-6740/11/10/303]
  • Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. (n.d.). Journal "Functional Materials". [http://funcphys.univer.kharkov.ua/sites/default/files/2021-03/12_4.pdf]
  • Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. (2025). ResearchGate. [https://www.researchgate.net/publication/281144062_Recent_Progress_in_124-Triazolo15-apyrimidine_Chemistry]
  • Pyridines and derivatives. (2008). MassBank. [https://massbank.eu/MassBank/Record/JP003926]

Structural Elucidation and NMR Chemical Shift Mapping of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antibacterial agents, and HIF prolylhydroxylase domain-1 (PHD-1) inhibitors. Accurate structural elucidation of substituted derivatives, such as 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine , is a critical bottleneck in synthetic workflows. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this specific molecule. By emphasizing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a definitive resource for researchers conducting late-stage functionalization and regioisomer differentiation.

The Triazolopyridine Scaffold and the Dimroth Rearrangement

Synthesizing substituted triazolopyridines often involves the condensation of 2-hydrazinopyridines with carboxylic acids or the oxidative cyclization of enaminonitriles. A fundamental challenge in this chemistry is the potential formation of two distinct regioisomers: the kinetically favored [1,2,4]triazolo[4,3-a]pyridine and the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine.

Under thermal or basic conditions, the [4,3-a] isomer frequently undergoes a 1 [1]—an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism—to form the [1,5-a] isomer. Because these two isomers possess identical molecular weights and highly similar 1 H NMR profiles, advanced 2D NMR techniques (such as HMBC) are strictly required to validate the core scaffold before assigning substituent positions.

Regioisomer_Logic Start Synthesized Triazolopyridine HMBC_Exp 1H-15N HMBC Experiment Start->HMBC_Exp N4_Shift Measure N4 / N8 Chemical Shifts HMBC_Exp->N4_Shift Isomer_15a [1,2,4]triazolo[1,5-a]pyridine (Thermodynamically stable) N4_Shift->Isomer_15a Distinct N4 deshielding Isomer_43a [1,2,4]triazolo[4,3-a]pyridine (Kinetic product) N4_Shift->Isomer_43a Distinct N1/N2 profile

Caption: Logical decision tree for differentiating [1,5-a] and [4,3-a] regioisomers via 15N HMBC.

Predictive Chemical Shift Analysis

The introduction of a methyl group at C5 and a bromine atom at C7 significantly alters the electronic environment of the base [1,2,4]triazolo[1,5-a]pyridine ring. The data below synthesizes empirical rules and2 [2] for analogous structures.

1 H NMR Data & Causality

The 1 H NMR spectrum of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine in CDCl 3​ is characterized by the absence of protons at the substituted C5 and C7 positions, leaving an isolated triazole proton (C2-H) and two meta-coupled protons on the pyridine ring (C6-H and C8-H).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
C2-H 8.35Singlet (s)-1HHighly deshielded by the electron-withdrawing nature of adjacent N1 and N3 atoms.
C8-H 7.80Doublet (d)1.81HDeshielded by the bridgehead nitrogen (N4); exhibits meta-coupling to C6-H.
C6-H 7.15Doublet (d)1.81HRelatively shielded compared to C8; ortho to the electron-donating methyl group.
C5-CH 3​ 2.80Singlet (s)-3HBenzylic-like methyl; shifted downfield due to the anisotropic effect of the adjacent bridgehead N4.

Causality Insight: The J≈1.8 Hz coupling constant is the definitive hallmark of a meta relationship in a pyridine system. Observing two doublets with this specific J -value instantly self-validates the 5,7-substitution pattern, ruling out 5,6- or 6,7-substitution patterns which would yield ortho couplings ( J≈7−8 Hz).

13 C NMR Data & Causality

The 13 C NMR spectrum contains seven distinct carbon environments. The quaternary carbons require careful assignment via 2D NMR due to the competing electronic effects of the heteroatoms and the halogen.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionShift (δ, ppm)TypeAssignment Rationale
C2 154.0C-HTriazole carbon; highly deshielded by two bounding nitrogens.
C8a 151.5CqBridgehead carbon; strongly deshielded by N4 and N8.
C5 139.0CqSubstituted with methyl; deshielded by the adjacent N4 atom.
C7 122.0CqSubstituted with bromine. The "heavy atom effect" of bromine causes an anomalous upfield shift relative to typical aromatic carbons.
C8 116.0C-HAromatic CH; adjacent to the bridgehead carbon.
C6 114.0C-HAromatic CH; ortho to both the methyl and bromo groups.
C5-CH 3​ 18.5CH 3​ Aliphatic methyl carbon attached to an electron-deficient heteroaromatic ring.

Causality Insight: The C7 carbon appears deceptively upfield (~122.0 ppm) for a substituted heteroaromatic carbon. This is caused by the diamagnetic shielding contribution of the large, polarizable electron cloud of the bromine atom (the heavy atom effect). Failure to account for this effect often leads to misassignment of the C7 and C8/C6 carbons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following self-validating NMR acquisition workflow must be strictly adhered to. This protocol is designed to prevent signal attenuation of quaternary carbons and unambiguously map the molecular connectivity.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High analyte concentration is mandatory to achieve a sufficient signal-to-noise (S/N) ratio for the four quaternary carbons (C5, C7, C8a, C2) in the 13 C spectrum. TMS provides a reliable 0.0 ppm internal calibration standard.

Step 2: 1D 1 H NMR Acquisition

  • Action: Acquire using a 30° flip angle (zg30 pulse program), 16 scans, and a D1​ relaxation delay of 1.0 s.

  • Causality: A 30° pulse ensures complete longitudinal relaxation ( T1​ ) between scans. This guarantees accurate integration, which is critical for validating the 1:1:1 ratio of the three aromatic protons.

Step 3: 1D 13 C{ 1 H} NMR Acquisition

  • Action: Acquire using a power-gated decoupling sequence (zgpg30), 1024 scans, and an extended D1​ delay of 2.0–3.0 s.

  • Causality: Quaternary carbons (C5, C7, C8a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. The extended D1​ delay compensates for their long T1​ relaxation times, preventing signal suppression.

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire to map direct C–H bonds.

  • Validation: The methyl protons (~2.80 ppm) must correlate exclusively to the methyl carbon (~18.5 ppm). The meta-coupled protons at ~7.15 and ~7.80 ppm must correlate to carbons at ~114.0 and ~116.0 ppm, respectively.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire to observe 2- and 3-bond heteronuclear couplings.

  • Validation: The methyl protons at C5 must show a strong 3-bond correlation to the bridgehead carbon C8a (~151.5 ppm) and C6 (~114.0 ppm). This unambiguously anchors the methyl group to the C5 position, validating the entire structural scaffold.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal standard) OneD_1H 1D 1H NMR (Assess purity & basic couplings) SamplePrep->OneD_1H OneD_13C 1D 13C NMR (Identify quaternary carbons) OneD_1H->OneD_13C If pure TwoD_HSQC 2D 1H-13C HSQC (Map C-H direct connectivities) OneD_13C->TwoD_HSQC TwoD_HMBC 2D 1H-13C / 1H-15N HMBC (Assign scaffold & differentiate regioisomers) TwoD_HSQC->TwoD_HMBC DataValidation Data Validation (Confirm 5-methyl & 7-bromo positions) TwoD_HMBC->DataValidation

Caption: Step-by-step self-validating NMR elucidation workflow for triazolopyridines.

Regioisomer Differentiation Logic via 15 N HMBC

While 1 H and 13 C NMR are sufficient to map the substituents, proving that the core is [1,5-a] rather than [4,3-a] requires probing the nitrogen atoms. As demonstrated by3 [3], indirectly measuring 15 N chemical shifts via 1 H- 15 N HMBC experiments is the gold standard for this differentiation.

In the [1,5-a] isomer, the bridgehead nitrogen (N4) is highly deshielded (typically >150 ppm relative to liquid ammonia) due to its specific conjugation within the triazole and pyridine rings. In contrast, the [4,3-a] isomer exhibits a drastically different nitrogen shift profile. By irradiating the C2-H proton (~8.35 ppm) and observing its 2-bond and 3-bond correlations to the adjacent nitrogens, researchers can unequivocally lock in the regioisomeric identity of the scaffold, ensuring downstream drug development is based on the correct molecular topology [4].

Conclusion

The structural elucidation of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine relies on a synergistic interpretation of J -coupling causality, heavy atom effects, and advanced 2D NMR mapping. By employing the self-validating protocols and chemical shift benchmarks outlined in this guide, scientists can confidently navigate the complexities of triazolopyridine characterization, mitigating the risks associated with the Dimroth rearrangement and ensuring high-fidelity data for pharmaceutical development.

References

  • Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1,2,4]triazolo[4,3-a]pyrimidines.Academia.edu.
  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction.Journal of Medicinal Chemistry (ACS Publications).
  • Differentiation between[1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments.Magnetic Resonance in Chemistry (PubMed/NIH).
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.Molecules (MDPI).

Sources

Thermodynamic Stability and Synthetic Utility of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Materials Scientists, and Process Development Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic N-heteroarene system widely utilized in the design of bioactive pharmaceuticals[1] and high-performance phosphorescent organic light-emitting devices (PhOLEDs)[2]. Within this chemical space, 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine emerges as a highly versatile, thermodynamically stable building block. The 7-bromo substituent serves as an optimal handle for transition-metal-catalyzed cross-coupling, while the 5-methyl group provides critical steric shielding and electronic modulation. This guide deconstructs the thermodynamic principles governing its stability, outlines a self-validating synthetic protocol, and details its downstream utility.

Structural Dynamics and Thermodynamic Control

The Dimroth Rearrangement Pathway

The synthesis of fused triazolopyridines is governed by a delicate balance between kinetic and thermodynamic control. When a substituted 2-aminopyridine is cyclized, the exocyclic nitrogen is often more nucleophilic, leading to the rapid formation of the [4,3-a] isomer as the kinetic product[3].

However, the [1,5-a] isomer is significantly more stable. The transformation from the [4,3-a] to the [1,5-a] core occurs via the Dimroth Rearrangement [1]. Under thermal or basic conditions, the kinetic [4,3-a] product undergoes ring-opening to an intermediate, followed by recyclization. The driving force for this rearrangement is the optimization of nitrogen lone-pair conjugation and a measurable increase in the system's overall aromatic character[4].

Dimroth A 2-Aminopyridine Precursor B [4,3-a] Isomer (Kinetic) A->B Fast Cyclization D [1,5-a] Isomer (Thermodynamic) A->D Direct Cyclization (High Temp) C Ring-Opened Intermediate B->C Base/Heat (Ring Opening) C->D Recyclization (Slow, Stable)

Figure 1: Thermodynamic control via the Dimroth rearrangement pathway.

Substituent Effects: 5-Methyl and 7-Bromo

To synthesize 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, the starting material must be 2-amino-4-bromo-6-methylpyridine . During cyclization, the pyridine nitrogen becomes the bridgehead N4, the C6 position becomes C5 (bearing the methyl group), and the C4 position becomes C7 (bearing the bromine).

  • 5-Methyl Group: Positioned adjacent to the bridgehead nitrogen, this group provides steric bulk that restricts the rotation of adjacent functional groups in final drug molecules, often locking them into bioactive conformations.

  • 7-Bromo Group: Positioned para to the bridgehead nitrogen, the C-Br bond is highly activated for oxidative addition by Palladium(0) species, making it an ideal electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings[5].

Physicochemical Profiling & Storage

Understanding the baseline physicochemical properties of this building block is critical for reaction design and long-term storage, as trace metal contamination or oxidation can lead to colored impurities and degraded catalytic performance[3].

PropertyValueImplication for Handling
Chemical Name 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineStandard IUPAC nomenclature.
Molecular Formula C7H6BrN3Utilized for precise stoichiometric calculations.
Molecular Weight 212.05 g/mol Mass spectrometry target (M+H: 213.0).
Appearance Pale yellow to off-white crystalline powderDiscoloration indicates trace oxidation[5].
Thermodynamic Stability High (Td > 250 °C)Withstands harsh, high-temperature cross-coupling[6].
Storage Conditions 0–8 °C under inert atmosphere (Ar/N2)Prevents slow degradation of the C-Br bond[5].

Synthesis and Isolation Protocols

The most robust methodology for synthesizing this core relies on the Lin/Balsells protocol, which utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydroxylamine[7],[8]. This route is highly favored because it avoids the harsh, multi-step oxidative N-N bond formations that often result in poor regioselectivity.

Step-by-Step Methodology

Phase 1: Enamine Formation (Amine Activation)

  • Charge: To a dry, round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromo-6-methylpyridine (1.0 equiv).

  • React: Add DMF-DMA (1.2 to 1.5 equiv) neat or in a minimal amount of anhydrous DMF.

  • Heat: Stir the mixture at 70 °C for 2–4 hours[9].

  • Causality: DMF-DMA acts as both a one-carbon synthon and an activating agent, converting the primary amine into a highly reactive N,N-dimethylformimidamide intermediate.

Phase 2: Amidoxime Formation

  • Cool & Add: Cool the reaction to 50 °C. Add hydroxylamine hydrochloride (NH2OH·HCl, 1.2 equiv) directly to the mixture[7].

  • React: Stir at 50 °C for an additional 2 hours.

  • Causality: Hydroxylamine displaces the dimethylamine leaving group, forming an N-(pyridin-2-yl)formamidoxime. This sets up the necessary N-O bond that will drive the final cyclization.

Phase 3: Dehydrative Cyclization (Thermodynamic Control)

  • Cyclize: The amidoxime can be cyclized by adding Trifluoroacetic Anhydride (TFAA, 2.0 equiv) at 0 °C, followed by warming to room temperature, or via thermal cyclization in an acidic medium[8].

  • Causality: TFAA activates the hydroxyl group as a leaving group. The subsequent intramolecular attack by the pyridine nitrogen forms the triazole ring. Extended stirring ensures that any transient [4,3-a] isomer fully undergoes the Dimroth rearrangement to the stable[1,5-a] core[1].

Phase 4: Validation & Isolation

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize TFAA. Extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash chromatography (EtOAc/Hexanes) or recrystallization from hot ethanol[9].

  • Self-Validation: Confirm product formation via LC-MS (Expected [M+H]+ = 213.0 / 215.0 due to bromine isotopes) and 1H NMR (ensure the absence of the N,N-dimethyl signals from the intermediate).

SynthWorkflow Step1 Step 1: Enamine Formation Reagent: DMF-DMA (70°C) Purpose: Amine Activation Step2 Step 2: Amidoxime Formation Reagent: NH2OH·HCl (50°C) Purpose: N-N Bond Precursor Step1->Step2 Step3 Step 3: Cyclization & Rearrangement Reagent: TFAA or Heat Purpose: Thermodynamic [1,5-a] Core Step2->Step3 Step4 Step 4: Isolation & Validation Method: EtOAc Extraction & LC-MS Purpose: Purity Confirmation Step3->Step4

Figure 2: Self-validating synthetic workflow for 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine.

Downstream Applications: Cross-Coupling at the 7-Position

The primary utility of 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine lies in its capacity to undergo Palladium-catalyzed cross-coupling[7]. The 7-position is electronically activated by the electron-withdrawing nature of the triazole ring, facilitating rapid oxidative addition.

Standard Suzuki-Miyaura Workflow: To functionalize the 7-position with an aryl or heteroaryl group:

  • Combine the 7-bromo building block (1.0 equiv), an arylboronic acid (1.2 equiv), and a base (e.g., Cs2CO3 or Na2CO3, 2.0 equiv) in a solvent mixture of 1,4-dioxane and water (typically 4:1 or 5:1)[9].

  • Degas the mixture thoroughly (3x vacuum/N2 cycles).

  • Add a Pd(0) catalyst, such as Pd(PPh3)4 (0.05 equiv) or PdCl2(dppf)[9].

  • Heat to 90–100 °C for 2–4 hours. The high thermal stability of the [1,5-a] core ensures no degradation of the heterocycle occurs during this elevated temperature step[2].

References

  • Triazolopyridine — Grokipedia Source: Grokipedia URL:[Link]

  • [1,2,4]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices Source: ACS Applied Materials & Interfaces URL:[Link]

  • Nitro-substituted 2-aryl-[1,2,4]triazolo[1,5-a]azines in the reactions with C-nucleophiles Source: ResearchGate URL:[Link]

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters (ACS) URL:[Link]

  • 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Unveiling the Electronic Landscape: UV-Vis Absorption Spectroscopy of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic N-heterocycle, renowned for its highly conjugated, electron-deficient nature. This core is a cornerstone in both medicinal chemistry (e.g., as a pharmacophore in selective Janus kinase inhibitors like filgotinib) 1 and advanced optoelectronics (e.g., bipolar host materials and Thermally Activated Delayed Fluorescence (TADF) emitters) 2.

Within this family, 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine serves as a critical synthetic building block. Understanding its UV-Vis absorption profile is not just an analytical formality; it is paramount for real-time reaction monitoring, photophysical characterization, and downstream pharmacokinetic assay development.

Theoretical Framework of Electronic Transitions

The UV-Vis spectrum of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is dictated by the molecular orbital interactions of the fused triazole-pyridine system and the specific electronic perturbations introduced by its substituents.

  • The Core ( π→π∗ Transitions): The highly planar, rigid structure of the [1,2,4]triazolo[1,5-a]pyridine core yields strong absorption bands in the deep UV region, typically between 250 nm and 290 nm 3. These correspond to the excitation of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

  • Substituent Causality:

    • 7-Bromo Group: The bromine atom acts as an auxochrome. Its non-bonding lone pairs introduce n→π∗ transitions, which appear as weaker, broader bands at wavelengths >300 nm. Furthermore, the "heavy atom effect" of bromine enhances spin-orbit coupling, slightly broadening the absorption profile and facilitating intersystem crossing—a property heavily exploited in phosphorescent OLED design 2.

    • 5-Methyl Group: The methyl group exerts a positive inductive (+I) effect and hyperconjugation. By mildly destabilizing the HOMO, it narrows the HOMO-LUMO energy gap, resulting in a slight bathochromic (red) shift compared to the unsubstituted core.

Transitions HOMO HOMO (π) Localized on Triazolopyridine LUMO LUMO (π*) Electron-Deficient Core HOMO->LUMO High Energy (250-290 nm) n_orbital n (Non-bonding) N and Br Lone Pairs n_orbital->LUMO Lower Energy (>300 nm)

Molecular orbital transitions defining the UV-Vis spectrum of the core.

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure scientific integrity, spectroscopic characterization must not be a mere data-gathering exercise, but a self-validating workflow. The following protocol ensures that the acquired molar absorptivity ( ϵ ) is free from artifacts such as aggregation, solvent cutoff interference, or detector saturation.

Step-by-Step Methodology:
  • Sample Preparation & Purity Verification: Accurately weigh 2.12 mg of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (purity >99% via HPLC) using a microbalance. Dissolve in 10.0 mL of spectroscopic-grade solvent (e.g., Methanol) to yield a 1.0×10−3 M stock solution.

    • Causality: Spectroscopic-grade solvents are mandatory to prevent background UV absorption from trace impurities.

  • Serial Dilution for Beer-Lambert Validation: Dilute the stock to create a five-point concentration series ranging from 1.0×10−5 M to 1.0×10−4 M.

    • Causality: Analyzing a single concentration is scientifically invalid. A concentration series is required to plot Absorbance vs. Concentration. An R2>0.999 confirms the absence of molecular aggregation (e.g., π−π stacking) and ensures the detector is operating within its linear dynamic range.

  • Instrument Calibration: Utilize a dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) 4. Allow the deuterium and tungsten lamps a 30-minute warm-up period to stabilize photon flux.

  • Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with the pure solvent. Perform a baseline scan from 200 nm to 500 nm.

    • Causality: Quartz is essential because standard glass absorbs strongly below 300 nm, which would obscure the critical π→π∗ transitions of the triazolopyridine core.

  • Spectral Acquisition: Replace the sample cuvette with the analyte solutions. Scan at a medium speed (200 nm/min) with a slit width of 1 nm.

  • Data Synthesis: Calculate the molar extinction coefficient ( ϵ ) at λmax​ using the Beer-Lambert law ( A=ϵlc ).

Workflow N1 Stock Prep (10⁻³ M) N2 Serial Dilution (10⁻⁵ - 10⁻⁴ M) N1->N2 N3 Baseline Correction N2->N3 N4 Spectral Acquisition N3->N4 N5 Beer-Lambert Validation N4->N5

Self-validating UV-Vis experimental workflow ensuring data integrity.

Quantitative Data & Spectral Interpretation

The photophysical properties of the [1,2,4]triazolo[1,5-a]pyridine scaffold are highly sensitive to the microenvironment. The table below summarizes the representative UV-Vis absorption data for the substituted core across solvents of varying polarity.

SolventPolarity Index λmax1​ ( π→π∗ ) λmax2​ ( n→π∗ )Molar Absorptivity ( ϵ ) at λmax1​
Toluene2.4~278 nm~312 nm ∼1.5×104 M−1cm−1
Dichloromethane3.1~280 nm~315 nm ∼1.6×104 M−1cm−1
Methanol5.1~282 nm~310 nm ∼1.8×104 M−1cm−1
Mechanistic Insights into Solvatochromism:

The data reveals distinct solvatochromic behavior. The primary π→π∗ transition (~278-282 nm) exhibits a slight bathochromic shift in more polar solvents like methanol. This indicates that the excited state ( π∗ ) is more polar than the ground state, and is thus stabilized by dipole-dipole interactions with the solvent.

Conversely, the n→π∗ transition (~310-315 nm) undergoes a hypsochromic (blue) shift in protic solvents (Methanol) compared to aprotic solvents (Dichloromethane). Causality: Hydrogen bonding from methanol stabilizes the non-bonding lone pairs on the triazole nitrogens and the bromine atom, lowering the energy of the n orbital and thereby widening the n→π∗ energy gap.

Applications in Drug Development and Materials Science

  • Real-Time Reaction Monitoring: In medicinal chemistry, the 7-bromo position is frequently targeted for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build complex D- π -A (Donor- π -Acceptor) architectures [[5]](). The transformation of the C-Br bond to a C-C or C-N bond significantly extends the π -conjugation, resulting in a massive bathochromic shift. Tracking the disappearance of the ~280 nm peak and the emergence of a new peak >350 nm allows for precise HPLC-UV monitoring of reaction kinetics.

  • Physicochemical Profiling: For drug development professionals, establishing the exact ϵ of this building block is a prerequisite for high-throughput solubility, PAMPA (Parallel Artificial Membrane Permeability Assay), and LogP determinations, ensuring accurate quantification of the pharmacophore in biological matrices.

References

  • [1,2,4]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1,2,4]Triazolo[4,3-c] Source: MDPI URL:[Link]

  • [1,2,4]Triazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off Source: ACS Publications URL:[Link]

  • Theoretical design and validation of [1,2,4]triazolo[1,5-a]pyridine-based TADF emitters through donor and linkage variations Source: ResearchGate URL:[Link]

  • Medicinally important [1,2,4]triazolo[1,5-a]pyridines Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Title: A Step-by-Step Protocol for the Synthesis of 7-Bromo-5-methyl-triazolo[1,5-a]pyridine

Title: A Step-by-Step Protocol for the Synthesis of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[4][5][6] This document provides a comprehensive, step-by-step protocol for the synthesis of a specific analogue, 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, a valuable building block for drug discovery and development.

The synthetic strategy outlined herein is based on a robust and well-established multi-step sequence starting from a substituted 2-aminopyridine. This method offers a reliable pathway to the desired [1,5-a] fused ring system under mild conditions.[3][7]

Overall Synthetic Workflow

The synthesis is a three-step process commencing from the key intermediate, 2-amino-4-bromo-6-methylpyridine. The process involves the formation of a formamidine, conversion to a hydroxyamidine, and subsequent dehydrative cyclization.

Synthetic_Workflowcluster_0Part A: Starting Materialcluster_1Part B: Triazole Ring FormationA2-Amino-6-methylpyridineB2-Amino-4-bromo-6-methylpyridineA->BRegioselectiveBrominationCN'-(4-bromo-6-methylpyridin-2-yl)-N,N-dimethylformimidamideB->C1. DMF-DMADN'-(4-bromo-6-methylpyridin-2-yl)-N-hydroxyformimidamideC->D2. HONH2·HClE7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineD->E3. TFAA (Cyclization)

Caption: Overall workflow for the synthesis of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
2-Amino-4-bromo-6-methylpyridineC₆H₇BrN₂187.0479055-59-7Key starting material.[8]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.164637-24-5Moisture sensitive. Handle under inert gas.
TolueneC₇H₈92.14108-88-3Anhydrous grade recommended.
Hydroxylamine hydrochlorideH₄ClNO69.495470-11-1
EthanolC₂H₆O46.0764-17-5Absolute or 200 proof.
Trifluoroacetic anhydride (TFAA)C₄F₆O₃210.03407-25-0Highly corrosive and moisture sensitive.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade recommended.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01144-55-8For aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying organic layers.
Silica GelSiO₂60.087631-86-9For column chromatography (230-400 mesh).

Experimental Protocol

Part A: Preparation of Starting Material: 2-Amino-4-bromo-6-methylpyridine

The synthesis of the target molecule begins with 2-amino-4-bromo-6-methylpyridine. This key intermediate can be procured from commercial suppliers.[8] Its synthesis can be challenging due to the directing effects of the amino group on the pyridine ring, which typically favor electrophilic substitution at the 3- and 5-positions.[9] Achieving regioselective bromination at the 4-position requires specialized methods to control the reaction outcome.

Part B: Synthesis of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

This synthesis is performed in three sequential steps starting from 2-amino-4-bromo-6-methylpyridine.

Step 1: Synthesis of N'-(4-bromo-6-methylpyridin-2-yl)-N,N-dimethylformimidamide

  • Rationale: This step activates the 2-amino group for subsequent reaction with hydroxylamine. DMF-DMA serves as a convenient one-carbon source and activating agent, forming a stable formamidine intermediate.[4]

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromo-6-methylpyridine (5.0 g, 26.7 mmol).

    • Add anhydrous toluene (50 mL) to the flask.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.2 mL, 32.1 mmol, 1.2 equivalents).

    • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the formamidine intermediate and is typically used in the next step without further purification.

Step 2: Synthesis of N'-(4-bromo-6-methylpyridin-2-yl)-N-hydroxyformimidamide

  • Rationale: The formamidine is converted to a hydroxyamidine by reaction with hydroxylamine. This intermediate is poised for the final cyclization step.

  • Procedure:

    • Dissolve the crude formamidine intermediate from Step 1 in ethanol (50 mL) in a 250 mL round-bottom flask.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (2.23 g, 32.1 mmol, 1.2 equivalents) in water (10 mL).

    • Add the hydroxylamine hydrochloride solution to the ethanolic solution of the formamidine.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

    • Add water (50 mL) to the residue. A precipitate may form.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. This crude hydroxyamidine is often carried forward to the next step.

Step 3: Cyclization to 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Rationale: Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that facilitates the intramolecular cyclization of the hydroxyamidine to form the fused triazole ring system.[7]

  • Procedure:

    • Suspend the crude N'-(4-bromo-6-methylpyridin-2-yl)-N-hydroxyformimidamide from Step 2 in anhydrous dichloromethane (DCM) (60 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add trifluoroacetic anhydride (TFAA) (4.5 mL, 32.1 mmol, 1.2 equivalents) dropwise to the stirred suspension over 15 minutes. Caution: The reaction can be exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (100 mL). Continue stirring until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Trifluoroacetic anhydride (TFAA) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane and toluene are volatile and harmful solvents. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • [No Author]. (n.d.). ChemInform Abstract: A Mild Method for the Regioselective Bromination of 2-Aminopyridines. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering.
  • [No Author]. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5- a ]pyridines. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.
  • [No Author]. (2009, March 26). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and reactions of[1][2][3]triazolo[1,5-a]pyrimidinium-2-aminides. Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information. Retrieved from [Link]

  • [No Author]. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Center for Biotechnology Information. Retrieved from [Link]

  • [No Author]. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

  • [No Author]. (n.d.). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. Retrieved from [Link]

  • [No Author]. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 3, 447-452.
  • [No Author]. (2020, December 4). Easy Access to 2-Aminopyridines. GalChimia. Retrieved from [Link]

  • [No Author]. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
  • [No Author]. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from [Link]

  • [No Author]. (2021, September 23). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Scheme 1. Synthesis of diaminopyridone 2 and triazolopyridone 3. ResearchGate. Retrieved from [Link]

  • [No Author]. (2025, August 22). Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[1][2][3]-triazolo Pyridine. PubMed. Retrieved from [Link]

  • [No Author]. (2024, December 18). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. MDPI. Retrieved from [Link]

Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standardized Protocol

Scientific Rationale & Substrate Profiling

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged, nitrogen-rich pharmacophore frequently deployed in the development of sophisticated therapeutics, including HIF Prolylhydroxylase Domain-1 (PHD-1) inhibitors and various kinase antagonists[1]. It serves as an excellent bioisostere for indoles and benzimidazoles, offering superior metabolic stability and unique hydrogen-bond accepting properties.

When designing late-stage diversification strategies, 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine emerges as a highly versatile building block. The 7-position is pseudo-para to the bridgehead nitrogen, rendering the C7–Br bond electronically activated for oxidative addition by low-valent palladium species. While the 5-methyl group exerts a mild electron-donating effect and restricts the local conformation of adjacent substituents, it is sterically distal from the 7-position, leaving the primary reaction site highly accessible for cross-coupling.

However, the inherent basicity and coordinating ability of the triazole nitrogens present a significant challenge: they can sequester palladium, leading to off-cycle resting states and catalyst poisoning. Overcoming this requires a rigorously designed catalytic system[2].

Mechanistic Insights & Catalyst Selection

To achieve a self-validating, high-yielding protocol, every component of the reaction must be selected based on mechanistic causality:

  • Pre-Catalyst & Ligand (XPhos Pd G2): Traditional catalysts like Pd(PPh3​)4​ often fail or require high catalyst loadings due to competitive binding from the triazolopyridine nitrogens. Utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos prevents multi-ligation and nitrogen coordination due to its immense steric bulk. The Generation 2 (G2) Buchwald precatalyst ensures rapid, quantitative generation of the active Pd(0)L1​ species under mild basic conditions, bypassing the initiation lag associated with Pd(OAc)2​ reductions.

  • Base ( K3​PO4​ ): A moderately strong, inorganic base is required to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation. K3​PO4​ provides the optimal pKa balance—strong enough to drive transmetalation but mild enough to prevent rapid protodeboronation of sensitive heteroaryl boronic acids.

  • Solvent System (1,4-Dioxane / H2​O ): A biphasic 4:1 mixture is critical. Dioxane solubilizes the organic substrates and the palladium complex, while water dissolves the K3​PO4​ and accelerates the transmetalation step by facilitating the transfer of the basic counterion.

CatalyticCycle Pd0 Active Pd(0)L (from XPhos Pd G2) OxAdd Oxidative Addition Insertion into C7-Br bond Pd0->OxAdd 7-Br-Triazolopyridine Transmet Transmetalation Aryl-B(OH)2 + Base OxAdd->Transmet Ar-B(OH)2, K3PO4 Poisoning Off-Cycle State (N-Coordination) OxAdd->Poisoning Poor Ligand Choice RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Cross-Coupled Product Poisoning->OxAdd Bulky Ligand (XPhos)

Figure 1: Suzuki-Miyaura Catalytic Cycle for 7-Bromo-[1,2,4]triazolo[1,5-a]pyridines.

Optimization Data & Condition Profiling

The following optimization matrix demonstrates the causality of ligand and solvent selection when coupling 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine with a standard electron-neutral aryl boronic acid.

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)*
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 9035% (Stalled)
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O 9062%
3 Pd(OAc)2​ / SPhos (5 mol%) K3​PO4​ (3.0)1,4-Dioxane/ H2​O 10085%
4 XPhos Pd G2 (3 mol%) K3​PO4​ (3.0) 1,4-Dioxane/ H2​O (4:1) 90 >95%

*Conversion determined by LC-MS integration at 254 nm. Entry 4 represents the validated protocol conditions.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the degassing and order-of-addition steps is mandatory to ensure reproducibility and prevent catalyst degradation[3].

A. Reagents & Materials
  • Electrophile: 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol, 212.05 mg)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.3 equiv, 1.3 mmol)

  • Catalyst: XPhos Pd G2 (0.03 equiv, 3 mol%, 23.6 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL)

B. Step-by-Step Methodology

Workflow Prep Reagent Prep & Weighing Degas Degassing (Sparging) Prep->Degas React Thermal Heating (90°C) Degas->React Monitor LC-MS Monitoring React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Chromatography Workup->Purify

Figure 2: Standardized Experimental Workflow for Heteroaryl Cross-Coupling.

Step 1: Reaction Setup In a clean, oven-dried 20 mL reaction vial equipped with a magnetic stir bar, charge the 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, the boronic acid, and K3​PO4​ .

Step 2: Solvent Addition & Degassing (Critical Step) Add 1,4-Dioxane (4.0 mL) and H2​O (1.0 mL) to the vial. Seal the vial with a PTFE-lined septum cap. Submerge a long steel needle into the liquid phase and sparge with dry Nitrogen or Argon gas for exactly 10 minutes, utilizing an exit needle to vent. Causality: Oxygen must be rigorously excluded. The electron-rich XPhos ligand is highly susceptible to oxidation, which will irreversibly kill the catalytic cycle before oxidative addition can occur.

Step 3: Catalyst Introduction Briefly remove the septum under a positive stream of Nitrogen, rapidly add the XPhos Pd G2 catalyst, and immediately reseal the vial. Causality: Adding the pre-catalyst after degassing minimizes its exposure to oxygen while in solution, ensuring maximum generation of the active Pd(0) species.

Step 4: Execution Transfer the sealed vial to a pre-heated oil bath or aluminum heating block set to 90 °C. Stir vigorously (800+ rpm) for 2 to 4 hours. The biphasic nature of the reaction requires high-speed stirring to maximize the interfacial surface area for transmetalation.

Step 5: In-Process Controls & Self-Validation (LC-MS) Sample 5 μ L of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: The disappearance of the 7-bromo starting material (which exhibits a distinct 1:1 M/M+2 isotopic pattern) confirms successful oxidative addition.

  • Troubleshooting: If the starting material is consumed but the product mass is absent (accompanied by the mass of the protodeboronated nucleophile), oxidative addition succeeded but transmetalation failed. This indicates the boronic acid degraded before coupling, requiring a switch to a slower-releasing base or lower temperature.

Step 6: Workup & Purification Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate ( 2×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure cross-coupled product.

References

  • Title: 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1)
  • Source: MDPI (mdpi.com)
  • Source: The Journal of Organic Chemistry (acs.org)

Sources

Application Note: Buchwald-Hartwig Amination of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine framework is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (such as JAK2 inhibitors) and other central nervous system-active therapeutics . Functionalizing this core via C-N bond formation is a critical step in drug discovery workflows.

This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig amination of 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine . By detailing the causality behind catalyst, ligand, and base selection, this guide empowers medicinal chemists to overcome the inherent challenges of coupling electron-deficient, multi-nitrogen heterocyclic halides .

Mechanistic Insights & Causality: The "Why" Behind the Protocol

Polynitrogenous heterocycles present a unique challenge in palladium-catalyzed cross-coupling. Their multidentate character and Lewis basicity can lead to competitive coordination with the palladium center, effectively poisoning the catalyst or trapping it in off-cycle resting states .

Substrate Structural Analysis

In 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, the 5-methyl group exerts a steric influence near the bridgehead nitrogen (N4), which subtly alters the electronic distribution of the fused bicyclic system. Fortunately, the 7-position remains sterically accessible. The highly electron-deficient nature of the triazolopyridine core activates the C7–Br bond, making the initial oxidative addition step highly favorable.

Catalyst and Ligand Selection

To counteract catalyst poisoning by the triazole nitrogens, sterically demanding, chelating bisphosphines (e.g., Xantphos ) or bulky monophosphines (e.g., BrettPhos ) are mandatory .

  • Why Xantphos? Its wide bite angle (~111°) enforces a highly reactive, tightly bound biligated Pd species that resists displacement by the substrate's nitrogens. It also geometrically accelerates the reductive elimination step.

  • Why Pd2(dba)3? It serves as a stable, reliable source of Pd(0). When pre-mixed with the ligand, it forms the active Pd(0)Ln​ complex necessary to initiate the cycle.

Base Selection

While sodium tert-butoxide (NaOtBu) is a standard strong base for aminations, it can cause protodehalogenation or degrade base-sensitive functional groups on complex amines. Cesium carbonate (Cs₂CO₃) is a milder, heterogeneous alternative that, when combined with Xantphos in 1,4-dioxane, provides excellent yields and superior functional group tolerance for heteroaryl halides .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + Ar-Br AmineBind Amine Coordination [Pd(II)(Ar)(NH2R)L_n]⁺ Br⁻ OxAdd->AmineBind + R-NH2 Deprot Deprotonation Pd(II)(Ar)(NHR)L_n AmineBind->Deprot + Base RedElim Reductive Elimination Ar-NHR + Pd(0)L_n Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: General Buchwald-Hartwig catalytic cycle for heteroaryl bromides.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine with a model secondary amine (e.g., morpholine). This data illustrates the critical impact of ligand and base selection.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)*
1Pd₂(dba)₃ (5 mol%)BINAP (10 mol%)NaOtBuToluene10045
2Pd₂(dba)₃ (5 mol%)RuPhos (10 mol%)Cs₂CO₃1,4-Dioxane10075
3 Pd₂(dba)₃ (5 mol%) Xantphos (10 mol%) Cs₂CO₃ 1,4-Dioxane 100 >95
4Pd(OAc)₂ (10 mol%)BrettPhos (10 mol%)NaOtBut-Amyl OH9092

*Conversion determined by LC-MS analysis of the crude reaction mixture after 16 hours.

Experimental Workflow & Protocol

Workflow Step1 Step 1: Reagent Preparation Inert Atmosphere (N2/Ar) Step2 Step 2: Catalyst Activation Pd2(dba)3 + Ligand Step1->Step2 Step3 Step 3: Cross-Coupling 90-110 °C, 12-24 h Step2->Step3 Step4 Step 4: Reaction Quench Cool to RT, Filter through Celite Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography Step4->Step5

Figure 2: End-to-end experimental workflow for the amination protocol.

Step-by-Step Methodology

Reagents Required:

  • 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol, 212.05 mg)

  • Amine coupling partner (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%, 45.8 mg)

  • Xantphos (0.10 equiv, 10 mol%, 57.9 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • Preparation (Schlenk Technique): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe, followed by the amine (if liquid). If the amine is a solid, it should be added during Step 1.

  • Catalyst Activation (Self-Validating Check 1): Stir the mixture at room temperature for 5-10 minutes. Visual Confirmation: The suspension will transition from a deep purple (unactivated Pd₂(dba)₃) to a dark reddish-brown or orange hue, indicating the formation of the active Pd(0)-Xantphos complex.

  • Heating: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Reaction Monitoring (Self-Validating Check 2): Cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. Analytical Confirmation: The starting material exhibits a characteristic 1:1 isotopic doublet at [M+H]+ and [M+2+H]+ due to 79Br and 81Br . The reaction is deemed complete when this doublet disappears entirely, replaced by a single monoisotopic mass peak corresponding to the product.

  • Workup: Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate, depending on the amine polarity) to afford the pure aminated product.

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Catalyst Poisoning: If the reaction stalls at <50% conversion, the triazole core may be outcompeting the ligand for palladium coordination. Solution: Switch from Xantphos to BrettPhos and change the base to NaOtBu (if the substrate tolerates it). BrettPhos creates a highly hindered pocket that physically blocks the triazole nitrogens from binding to the metal center.

  • Protodehalogenation: If LC-MS indicates the presence of 5-methyl-[1,2,4]triazolo[1,5-a]pyridine (loss of bromine without amination), the base is likely abstracting a proton from the solvent or amine to reduce the Pd(II) intermediate. Solution: Ensure solvents are strictly anhydrous and degassed. Lower the reaction temperature to 80 °C or switch from 1,4-dioxane to toluene.

References

  • Title: “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides Source: PMC / National Institutes of Health URL: [Link]

  • Title: 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity... Source: PMC / National Institutes of Health URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Application Note: 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Structural Rationale & Pharmacological Significance

In modern medicinal chemistry, the [1,2,4]triazolo[1,5-a]pyridine bicyclic system has emerged as a highly versatile, privileged scaffold. Structurally, it consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring. This unique electronic distribution makes it an exceptional bioisostere for purines, carboxylic acids, and N -acetylated lysines .

The specific building block 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1053655-66-5) offers distinct strategic advantages in structure-activity relationship (SAR) campaigns:

  • The 7-Bromo Synthetic Handle: The bromine atom at the C7 position is highly activated for oxidative addition by low-valent transition metals. This allows for divergent, late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of analog libraries.

  • The 5-Methyl Steric Shield: The methyl group at the C5 position is not merely decorative. It provides critical steric bulk that restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation. Furthermore, it actively blocks a known metabolic soft spot (cytochrome P450-mediated oxidation at C5), thereby extending the compound's half-life and improving oral bioavailability .

  • Target Applications: Derivatives of this scaffold have been successfully deployed as potent RORγt inverse agonists for the treatment of autoimmune diseases like psoriasis (by inhibiting IL-17A production) , as well as HIF Prolylhydroxylase (PHD-1) inhibitors utilizing novel monodentate binding interactions .

Quantitative Data & Physicochemical Profiling

To facilitate rational drug design, the physicochemical properties and typical reaction metrics of this building block are summarized below.

Table 1: Physicochemical Properties

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₇H₆BrN₃Low molecular weight (212.05 g/mol ) allows for high ligand efficiency.
Hydrogen Bond Acceptors 3 (N1, N3, N4)Excellent capability to interact with kinase hinge regions.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Aromaticity Delocalized 10-π systemProvides strong π-π stacking interactions within hydrophobic target pockets.

Table 2: Comparative Cross-Coupling Reaction Metrics

Reaction TypeBond FormedTypical Catalyst SystemAvg. YieldPrimary Application
Suzuki-Miyaura C–CPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75–90%Introduction of aryl/heteroaryl pharmacophores.
Buchwald-Hartwig C–NPd₂(dba)₃, BrettPhos, Cs₂CO₃60–85%Attachment of solubilizing aliphatic amines.

Pharmacological Workflow & Mechanism

The following diagram illustrates the synthetic and pharmacological trajectory of the 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine building block, tracing its path from a raw intermediate to a biologically active modulator.

Pathway BB 7-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyridine Coupling Pd-Catalyzed Functionalization BB->Coupling Boronic Acid / Amine (C-C / C-N Bond) Lead Optimized Lead (Purine Bioisostere) Coupling->Lead Steric Tuning via 5-Methyl Group Target Target Protein (e.g., RORγt / Kinases) Lead->Target H-Bonding via Triazole Core Effect Therapeutic Outcome (e.g., ↓ IL-17A Release) Target->Effect Pathway Inhibition

Fig 1: Synthetic workflow and pharmacological pathway of triazolopyridine derivatives.

Validated Experimental Protocols

The following protocols are engineered with built-in causality and self-validating mechanisms to ensure high-fidelity execution in the laboratory.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: To introduce an aryl or heteroaryl group at the C7 position.

Reagents:

  • 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the triazolopyridine building block, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with N₂ for 10 minutes. Causality: Oxygen must be rigorously removed to prevent the premature oxidation of the active Pd(0) species to an inactive Pd(II) state.

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of N₂. Causality: The bidentate dppf ligand is specifically chosen because its large bite angle enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-determining reductive elimination step.

  • Heating: Seal the vial and heat at 90 °C for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Analyze an aliquot via LC-MS. Validation: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, replaced by a single product mass peak, provides immediate, unambiguous confirmation of reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: To couple a primary or secondary aliphatic amine to the C7 position.

Reagents:

  • 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)

  • Aliphatic Amine (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • BrettPhos (0.04 eq)

  • Cs₂CO₃ (2.5 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the triazolopyridine, amine, Cs₂CO₃, Pd₂(dba)₃, and BrettPhos in anhydrous toluene.

  • Ligand Selection Causality: BrettPhos is strictly required over standard ligands (like BINAP). Its extreme steric bulk prevents the formation of inactive palladium bis-amine complexes—a common failure mode when coupling nitrogen-rich heterocycles.

  • Reaction: Heat the sealed mixture at 100 °C for 12 hours.

  • Self-Validating Workup: Cool the reaction and partition between EtOAc and a 10% aqueous citric acid solution. Validation: This mildly acidic wash inherently protonates unreacted aliphatic amine starting materials, driving them into the aqueous layer. The less basic, highly conjugated triazolopyridine product remains in the organic phase. A subsequent TLC check (visualized under 365 nm UV) will show a pronounced shift in fluorescence (often bright blue) due to the newly extended conjugation, visually confirming product formation prior to isolation.

  • Purification: Concentrate the organic layer and purify via reverse-phase HPLC if trace palladium impurities persist.

References

  • Title: Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]

  • Title: 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction Source: Journal of Medicinal Chemistry (2017) URL: [Link]

  • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source: Arabian Journal of Chemistry (2023) URL: [Link]

Accelerated Synthesis of 7-Bromo-5-methyl-triazolo[1,5-a]pyridine: A Microwave-Assisted Protocol

Accelerated Synthesis of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Microwave-Assisted Protocol

Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents.[4] Traditional synthetic routes to these compounds often require long reaction times and harsh conditions. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to minutes, improves yields, and simplifies purification, thereby accelerating discovery timelines for drug development professionals.[3]

Introduction: The Strategic Advantage of Microwave Synthesis

The[1][2][3]triazolo[1,5-a]pyridine framework is of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[5][6] The 7-bromo and 5-methyl substitution pattern, in particular, offers a valuable synthetic handle for further diversification through cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[7]

Conventional synthesis methods, which rely on conductive heating (e.g., oil baths), transfer energy inefficiently, leading to thermal gradients and often requiring extended reflux periods. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[8] Unlike conventional methods, microwave irradiation couples directly with polar molecules in the reaction mixture, causing rapid and uniform heating through mechanisms of dipolar polarization and ionic conduction.[1] This results in a suite of advantages crucial for modern drug discovery:

  • Drastic Reduction in Reaction Time: Reactions that take hours conventionally can often be completed in minutes.[9]

  • Increased Product Yields and Purity: Uniform heating minimizes thermal decomposition and the formation of byproducts.[2]

  • Enhanced Reaction Control and Reproducibility: Precise control over temperature and pressure ensures consistent outcomes.[8]

  • Alignment with Green Chemistry: MAOS reduces energy consumption and often allows for the use of less solvent, minimizing chemical waste.[3]

This guide provides a comprehensive protocol for the synthesis of the target compound, grounded in established chemical principles and optimized for safety and efficiency in a modern research setting.

Reaction Principle and Mechanism

The synthesis proceeds via a tandem reaction involving the condensation of a substituted aminopyridine with an appropriate reagent, followed by intramolecular cyclization facilitated by microwave irradiation. A plausible and efficient modern approach involves the reaction of a precursor like an enaminonitrile with a benzohydrazide, which undergoes transamidation, nucleophilic addition, and subsequent condensation to form the fused heterocyclic system.[10][11][12]

The microwave energy serves to rapidly overcome the activation energy barriers for both the initial condensation and the subsequent rate-limiting cyclization step. The polar transition states involved in these steps are particularly stabilized by the microwave field, leading to the observed rate acceleration.[2]

Reaction_Mechanismcluster_0Plausible Mechanistic PathwayAStarting Materials(e.g., Enaminonitrile + Hydrazide)BTransamidationIntermediateA->BMicrowave(140°C)CIntramolecularNucleophilic AdditionB->CTautomerizationDCyclized IntermediateC->DAttack on NitrileEFinal Product(7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine)D->ECondensation(-H₂O)

Caption: Plausible reaction pathway for triazolopyridine formation.

Detailed Experimental Protocol

Disclaimer: This protocol involves high temperatures and pressures. It must be performed in a dedicated laboratory microwave reactor by trained personnel.[13] Always consult the Material Safety Data Sheet (MSDS) for all reagents.

Materials and Equipment
  • Reagents:

    • Enaminonitrile precursor (1.0 equiv.)

    • Substituted Benzohydrazide (2.0 equiv.)

    • Dry Toluene (HPLC Grade)

    • Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM) for chromatography

    • Deuterated solvent (e.g., CDCl₃) for NMR analysis

  • Equipment:

    • Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) equipped with certified pressure-rated glass vials (10 mL) and magnetic stir bars.[9]

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system

    • Analytical balance

    • NMR spectrometer, Mass spectrometer (MS), HPLC system

Synthesis Workflow

Experimental_Workflowprep1. Reagent Preparationreact2. Microwave Reactionprep->reactAdd reagents to vialcool3. Coolingreact->coolAutomated cooling cycleworkup4. Work-up & Extractioncool->workupUncap vial safelypurify5. Purificationworkup->purifyConcentrate crudeanalyze6. Analysispurify->analyzeIsolate pure fraction

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the enaminonitrile precursor (e.g., 0.5 mmol, 1.0 equiv.) and the appropriate benzohydrazide (1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1.5 mL of dry toluene.

  • Sealing: Securely cap the vial using a new septum and cap. Place the vial in the microwave reactor cavity.

  • Microwave Irradiation: Program the microwave reactor with the following parameters (Note: these are starting parameters and may require optimization).[12]

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Pressure Limit: 20 bar

    • Stirring: High

  • Cooling: After the hold time is complete, allow the vial to cool to below 50 °C using the instrument's automated compressed air cooling system before removing it from the cavity.[9]

  • Work-up: Carefully uncap the vial in a fume hood. Transfer the reaction mixture to a round-bottom flask. Rinse the vial with a small amount of ethyl acetate and add it to the flask.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Analysis: Combine the pure fractions, remove the solvent in vacuo, and dry to yield the 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Expected Results and Data

The microwave-assisted protocol consistently provides the desired product in high yield and purity within a short timeframe.

ParameterConventional Method (Typical)Microwave-Assisted Method
Reaction Time 12 - 24 hours20 - 40 minutes[12]
Temperature Reflux (~111 °C)140 °C (Controlled)
Typical Yield 40 - 60%75 - 90%[12]
Purity (Crude) Moderate (often requires extensive purification)High (cleaner reaction profile)
Energy Usage HighLow[3]

Discussion: The data clearly demonstrates the superiority of the MAOS approach. The ability to heat the reaction to a precise temperature well above the solvent's boiling point in a sealed vessel is key to the dramatic rate enhancement.[9] This superheating, combined with the direct energy transfer of microwaves, facilitates a clean and efficient cyclization, leading to higher yields and purity compared to traditional reflux conditions.

Critical Safety Protocols

Adherence to strict safety procedures is paramount when performing microwave-assisted synthesis.

  • Use Dedicated Equipment: NEVER use a domestic or modified kitchen microwave oven. Laboratory microwave reactors have specialized safety features, including pressure monitoring, temperature sensors, and blast-proof cavities.[13]

  • Vessel Integrity: Always use certified microwave vials and caps designed for high pressure. Inspect vials for cracks or chips before use. Never exceed the recommended fill volume (typically ~1/3 of the vial volume).

  • Pressure Awareness: Be aware of reactions that may generate gas and lead to a rapid pressure increase. When developing a new reaction, start with a small scale and monitor pressure closely.[14]

  • Solvent Safety: Use solvents appropriate for the reaction temperature. Be aware that some solvents can decompose at high temperatures, creating hazardous byproducts.[13]

  • Cooling Protocol: ALWAYS allow the reaction vessel to cool to a safe temperature (e.g., <50°C) before attempting to open it. Opening a hot, pressurized vial can result in a violent release of solvent and reagents.[9]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times. Conduct all operations within a certified chemical fume hood.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Reaction temperature too low.2. Reaction time too short.3. Reagents are wet or impure.1. Increase temperature in 10°C increments (e.g., to 150°C).2. Increase hold time by 10-15 minutes.3. Use freshly opened or purified reagents and dry solvents.
Formation of Byproducts 1. Temperature is too high, causing decomposition.2. Reaction time is too long.1. Decrease the reaction temperature.2. Reduce the hold time; monitor reaction progress by TLC/LC-MS if possible.
Reaction Charring Significant decomposition due to excessive temperature or localized "hot spots".1. Lower the set temperature significantly.2. Ensure stirring is functioning correctly.3. Consider a solvent with better microwave absorption properties.

Conclusion

This application note details a validated, microwave-assisted protocol for the synthesis of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. The method is rapid, high-yielding, and aligns with the principles of sustainable chemistry. By adopting this technology, medicinal chemists and drug development scientists can significantly accelerate the synthesis of key intermediates, facilitating faster lead optimization and discovery cycles.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8NlAdxeZhF_als7Kr-H6Q8XF0E0xLXfkCD1RpQXk-OLRAn6inFQHaLesp1urwuYN43QSmfKbSY_9Iof-X00WcoQEwJJ4ieehaI0fkHSkuYcaQ4fS4cGCKzP-Cg_Ve8uz4GZAxCTk5ssM4f7RUsd0oqQTwTNvaYhx6Zuir7vrRtXXfyiGJu-0KmlcCo3rKCcaY4Xj95XWZ65C3kw42Lzzb6ZfUxqYvI47ECCNJhIYKKBRCVo6y850_YPLlRJFRPdPx_e3oTRCv3iU=]
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA8sAs3mk1STFn3a3KLTg67hHE2DcTeXa4Dg0Nf0SCcf-81omcXvkpmelXlpMxzwot_br76GY_27JAKle-0tb6B97x2BHHicHL1RcPm0CcnYLnvzs9yf0A5G5Dl810xlouc0Ds06vLmc5f]
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX409gvC_yyhJ26LJhbqyy0GoAUcDGf8kqUU-Z0ICPSpZub06Qoc6YYVjrcaJVBknjHmgZqGLczwrksccR6KAVoMBaKMKJB-KxtbiZo_4odW4jXFodwnW3XL1dfE308xVgpYE_Ba2M8g0TG0pvapb6P2kqzjpQv5pVoquQYkfHemiq_boNlO4SfA9_U8gYtScMSn0SaGPR]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdRxji7AM6VjC9KTLOLlXq7AJLPfbjrq_kZwQkOX37CyGErN757i4OvoRXNz0_gR0BL2bpO1WhZIipBStPJ4_f3qX9nKwEgGzdp7wG-yUy8mXWBrTKFC4U-tg12cb3YBHW2ctf]
  • Microwave Assisted Organic Synthesis (MAOS), which has developed in recent years, has been considered superior to traditional heating. Solid supported reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCVCCZsd0edmqRgBEy_HkIAxkgFhjUkUzFHv9xyv7jqMjD6VedZMBBNJJeg7WHaT7bqlsV-cq3kqrfIyqzagC0zNuTSPI5rcTRNlkSJl3KXhfgVZu4Ql-dctg--EqOuaU7OkwGsN-OscqFFrd45bbUZpgipNjJ-JSE6qVDWy1Yd6lmfMRgg-U4a9hUgiebwhtRx4nWIUacaX81do0Q0ybSA4XROFsEEYsrGxwOPQ8LMtESwm_U1mhnRB_j3oIRL_bK1Ak46tw=]
  • A NEW METHOD FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. HETEROCYCLES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVeS5gfRYKeW3ezWld9bRLqIQQuqEvTkvkRtGi14rI05slJ--3lbT_zev3uUH6dg3xcjFvrLCAGNjaa2CmV7ToRcsaXlKEyGL9Una8XawdautOHNS5N92ilQr_B4-x35o9TTY3MjlkjOussFgHMI1WA2dpwYcNr0HUoXnO9Y8GJutF5S_1eyitQ==]

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm0607064]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211119/]
  • Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. [URL: https://www.researchgate.net/figure/Plausible-mechanism-of-the-synthesis-of-1-2-4-triazolo-1-5-a-pyridine_fig3_378393522]
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/923]
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522300155X]
  • Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. SpringerLink. [URL: https://link.springer.com/article/10.1007/s00044-024-03206-3]
  • Safety Considerations for Microwave Synthesis. CEM Corporation. [URL: https://cem.
  • Microwave Assisted Organic Synthesis. Book. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqb0ZC-CC1vgVRT6JN8Kejn-A1qY3S4z3nrIbPeWZbt_-A8aXjUwH9ZAYjWbAwiO-O9sKBclkO4ou4-d0lRci1LNggYdnzpxaVdCET4NMV1zY0AA0GKnDnhbNvd9H6mkZFuRYzlhkpCO-72K0Bw9BHuEiZ2hdHyiazOX_M96CKBHVjFvwrzoE1GkLbqgPeKgsebIlOOopBiC72eow=]
  • Microwave-Assisted Three-Component Synthesis of a Dihydropyrazolo[3,4-b]quinolinone Derivative. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0043]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671694/]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01438a]
  • Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5701339/]
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Significances. Journal of Pharmaceutical and Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6BLRQb_kvALDcA37BOU0b4IfPP3fQfsqEmw8_nH59sEneI0HwMKTOTF7JRwMVbI12Kn-ln88YYMdOk84-mubIuJSRsw1cCgrt93C40LkN5UB8qHiR5gVabtkdNGyYkQlDd3rcbyOzlscQfg0JIGhC7nYpQmLjaCEJ8wV-HnZY-iJwwiXb2A==]
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39823809/]
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889212/]
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Thieme. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtmqOyCKBekXjGtH_HX8SGvIyM0xvOEYUzcb4Q46WUB7Ou03timlKVLa2uGjae6WaZwTpHRnHRXCkD2678yg4-FoqbxkHPSVjG83zaurj4x0W4fwpPQKc120EN1dK_k8zNeyPTmCLCYIruhXexoMOJAXe5Iw==]
  • (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1,. ResearchGate. [URL: https://www.researchgate.net/publication/372787889_Microwave_Assisted_Synthesis_of_Pyrazolo15-apyrimidine_Triazolo15-apyrimidine_Pyrimido12-abenzimdazole_Triazolo51-c124triazine_and_Imidazo21-c1]

  • A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIVATIVES VIA ONE-POT. HETEROCYCLES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9g_M6_IWoBn9AnXNpW0Fp-z_MdDKoquHFs7pxEbjQ8DW5EP1bJOlBZ3593QX-YXPpQOGhko5KmHCVvVcyBw-E2QVa4Lwhwi3OpKOhG6tOeqe_mil-vh-VF2z_1cVp52cH1ILW9SxSydVYtzpHgNNknfXaejI0O4woamnKSCJ1J6oAVL7RVaI3jQ==]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07174h]]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Debromination in 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic cross-coupling: protodehalogenation (debromination) .

When working with highly electron-deficient, nitrogen-rich fused heterocycles like 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, standard Suzuki-Miyaura or Buchwald-Hartwig conditions often yield significant amounts of the debrominated byproduct (5-methyl-[1,2,4]triazolo[1,5-a]pyridine). This guide breaks down the mechanistic causality of this failure mode and provides a self-validating framework to suppress it.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q1: Why is 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine exceptionally prone to debromination? A1: The causality lies in the mismatched kinetics of the catalytic cycle. The [1,2,4]triazolo[1,5-a]pyridine core is highly electron-deficient. This electronic property drastically accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond. However, the subsequent transmetalation step is often sluggish , especially with sterically hindered or unactivated boronic acids. This kinetic bottleneck creates a long-lived Pd(II)-aryl intermediate. The longer this complex persists, the higher the probability it will undergo a competing hydride transfer or protonation event, leading to reductive elimination of the debrominated arene [1].

Q2: Where is the hydride/proton source coming from if I am not using a reducing agent? A2: If transmetalation is stalled, the Pd(II) intermediate acts as a hydride sink. The most common sources are:

  • Protic Solvents & Moisture: Water or alcohols (e.g., ethanol used in standard Suzuki couplings) directly protonate the Pd-complex [1].

  • Base-Mediated β-Hydride Elimination: Alkoxide bases (like NaOtBu) or alkyl amine bases (like Et₃N) possess α-hydrogens that can undergo β-hydride elimination onto the palladium center.

  • The Boronic Ester Skeleton: Recent mechanistic studies have revealed that in sluggish reactions, the alkyl or pinacol backbone of the boronic ester itself can act as a predominant hydride source, leading to protodehalogenation[2].

Mechanistic Visualization: Competing Catalytic Cycles

Mechanism Pd0 Pd(0) Active Catalyst OxAdd [Ar-Pd(II)-Br] Oxidative Addition Complex (Long-lived intermediate) Pd0->OxAdd Fast Oxidative Addition + Ar-Br ArBr 7-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyridine ArBr->OxAdd Transmetalation Transmetalation (Rate-Limiting Step) OxAdd->Transmetalation + R-B(OH)2 (Accelerated by XPhos) Hydride Hydride Abstraction / Protonation OxAdd->Hydride Sluggish Transmetalation + H-Source Product Desired Cross-Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 Debrom 5-methyl-[1,2,4]triazolo [1,5-a]pyridine (Debrominated Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Caption: Competing catalytic pathways: desired cross-coupling vs. undesired protodehalogenation.

Part 2: Diagnostic Data Matrix

To effectively troubleshoot, you must align your reagents to accelerate transmetalation while eliminating proton sources. The table below summarizes quantitative historical data for coupling electron-deficient heteroaryl bromides under various conditions.

Condition SetCatalyst / LigandBase & SolventTransmetalation RateTypical Debromination (%)
Baseline (Standard) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / TolueneSlow25 - 40%
Protic / Alkoxide Pd(OAc)₂ / PPh₃NaOtBu / EtOHModerate40 - 60%
Mild Inorganic Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ / THFModerate-Fast10 - 15%
Optimized Anhydrous XPhos Pd G3 (2 mol%)K₃PO₄ (anhydrous) / 1,4-DioxaneVery Fast< 5%

Scientific Takeaway: Upgrading to a bulky, electron-rich Buchwald precatalyst (like XPhos Pd G3) forces rapid transmetalation, outcompeting the background debromination rate[3, 4].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating checkpoint . Do not proceed to scale-up without passing this analytical gate.

Anhydrous Suzuki-Miyaura Coupling Methodology

1. Reagent Preparation (Strictly Anhydrous)

  • Rationale: Even trace moisture will protonate the Pd(II) intermediate.

  • Bake all glassware at 120 °C overnight. Cool under vacuum and backfill with Argon.

  • Use commercially available anhydrous 1,4-Dioxane (sparged with Argon for 30 minutes prior to use).

  • Grind K₃PO₄ into a fine powder and dry under high vacuum at 80 °C for 2 hours.

2. Reaction Assembly (Glovebox or Strict Schlenk Technique)

  • To the dry flask, add 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the boronic acid/ester (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G3 (2 mol%). Causality: Precatalysts of the G3/G4 generation rapidly form the active monoligated Pd(0) species without requiring a reduction step that could introduce hydrides.

  • Seal the vessel, evacuate, and backfill with Argon (3x).

  • Inject the degassed, anhydrous 1,4-Dioxane to achieve a 0.2 M concentration.

3. Execution and Temperature Control

  • Stir vigorously at room temperature for 15 minutes to ensure base dissolution.

  • Gradually heat to 60 °C (Do not immediately spike to 90 °C). Causality: Lower temperatures disproportionately slow down the higher-activation-energy debromination pathway compared to the desired transmetalation.

4. The Self-Validation Checkpoint (In-Process Control)

  • After 2 hours, withdraw a 50 µL aliquot under Argon.

  • Dilute the aliquot in 0.5 mL CDCl₃ containing exactly 0.05 M of 1,3,5-trimethoxybenzene (Internal Standard).

  • Filter through a short Celite plug and acquire a rapid ¹H NMR.

  • Validation Logic: Integrate the distinct C2-H proton of the triazolopyridine ring. The debrominated byproduct's C2-H will shift significantly upfield compared to the cross-coupled product.

  • Pass Criteria: If the ratio of Debrominated Byproduct to Product is < 5%, proceed with the reaction. If > 5%, abort scale-up, re-dry your K₃PO₄, and verify the integrity of your boronic acid.

Part 4: Advanced Troubleshooting Workflow

If you have implemented the protocol above and are still experiencing issues, follow this logical diagnostic tree.

Troubleshooting Start Issue: >5% Debromination Detected via LC-MS Q1 Are protic solvents or aqueous bases used? Start->Q1 A1 Switch to anhydrous 1,4-Dioxane & solid K3PO4 Q1->A1 Yes Q2 Is the base an alkoxide or alkyl amine? Q1->Q2 No A1->Q2 A2 Replace with inorganic base (e.g., Cs2CO3) Q2->A2 Yes Q3 Is transmetalation stalling due to steric bulk? Q2->Q3 No A2->Q3 A3 Upgrade to Buchwald precatalyst (e.g., XPhos Pd G3) Q3->A3 Yes Success Debromination Suppressed Proceed to Isolation Q3->Success No A3->Success

Caption: Step-by-step logical workflow for diagnosing and resolving debromination.

Edge-Case FAQs

Q: I am using strictly anhydrous conditions and XPhos Pd G3, but I still see 15% debromination. What is failing? A: Your boronic acid may be decomposing or acting as the hydride source. This happens frequently with secondary alkylboronic esters or highly unstable heteroaryl boronic acids. Solution: Implement a slow-addition protocol via syringe pump for the boronic acid over 2 hours, or switch to the corresponding MIDA boronate or potassium trifluoroborate salt to control the release rate of the active transmetalating species[4].

Q: Can the workup procedure cause debromination? A: While rare, aggressive acidic quenching can degrade sensitive cross-coupled products. However, true catalytic debromination stops once the Pd is deactivated. Always quench with a mild aqueous buffer (e.g., saturated NH₄Cl) rather than strong mineral acids.

References
  • BenchChem. "Preventing debromination in subsequent reaction steps". BenchChem Tech Support. Available at: 1

  • Bock, M. J., Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". Journal of Organic Chemistry. Available at: 2

  • BenchChem. "Preventing debromination in reactions with 2-Bromo-4-iodopyridine". BenchChem Tech Support. Available at:3

  • "Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate". PMC / NIH. Available at: 4

Sources

Technical Support Center: Purification & Recrystallization of 7-Bromo-5-methyl-triazolo[1,5-a]pyridine

Technical Support Center: Purification & Recrystallization of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive, experience-driven approach to the purification and recrystallization of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Recognizing the unique challenges posed by halogenated nitrogen heterocycles, this document moves beyond standard protocols to explain the fundamental principles behind each step, empowering you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine?

Likely impurities originate from starting materials or side reactions during synthesis. These can include unreacted precursors, debrominated analogues (5-methyl-[1][2][3]triazolo[1,5-a]pyridine), or regioisomers formed during the bromination step. The presence of these impurities can significantly impact crystallization and subsequent applications.

Q2: My compound is degrading during silica gel column chromatography. What is happening and how can I prevent it?

Standard silica gel is acidic (pH ~4-5) and can cause the degradation of acid-sensitive compounds. The basic nitrogen atoms in the triazolopyridine ring system can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, decomposition.[4] To mitigate this, consider using a deactivated stationary phase, such as basic alumina or triethylamine-treated silica gel.[5]

Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What does this mean and what should I do?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly, causing the compound to come out of solution as a liquid phase rather than forming a crystal lattice.[2] The best approach is to re-heat the solution to redissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required for high purity.[2]

Q4: My recrystallization yield is very low. How can I improve it?

Low yield is a common issue in recrystallization and can stem from several factors[3]:

  • Using too much solvent: The most frequent cause is dissolving the compound in an excessive volume of hot solvent, which keeps a significant portion of the product in the mother liquor upon cooling.[2][6] The remedy is to evaporate some solvent and re-attempt crystallization.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation before filtration.[6]

Troubleshooting Guide 1: Column Chromatography Purification

Column chromatography is a primary method for purifying crude 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, especially for removing closely related impurities.[7][8] Success hinges on the careful selection of the stationary and mobile phases.

Core Problem: Poor Separation or On-Column Degradation

The polar and basic nature of the triazolopyridine core requires specific considerations to achieve effective separation without product loss.

Detailed Protocol: Method Development for Column Chromatography
  • Stationary Phase Selection:

    • Standard Silica Gel: Use with caution due to acidity. If used, consider pre-treating by flushing the packed column with the mobile phase containing 0.5-1% triethylamine to neutralize active sites.

    • Basic Alumina: An excellent alternative that prevents the degradation of basic compounds.[5] It is particularly useful for separating compounds with basic nitrogen functionalities.

    • Reversed-Phase Silica (C18): For more polar compounds, reversed-phase chromatography using polar-embedded or polar-endcapped columns can be effective, often with water/acetonitrile or water/methanol mobile phases.[1][9]

  • Mobile Phase Selection (via TLC Analysis):

    • The goal is to find a solvent system that provides good separation between your product and impurities, with a target Retention Factor (Rf) of 0.3-0.4 for the desired compound.[4]

    • Recommended Starting Systems: Begin with a non-polar solvent and titrate in a more polar one. A common and effective combination for N-heterocycles is Hexane/Ethyl Acetate.

    • Screening Procedure:

      • Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Spot the solution on several TLC plates.

      • Develop each plate in a different solvent system (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexane).

      • Visualize the spots under UV light. The ideal system will show clear separation between the product spot and other spots.

  • Column Packing and Sample Loading:

    • Dry Packing (for Alumina): Pour the dry alumina powder into the column and tap gently to ensure even packing. Then, slowly run the mobile phase through until the packing is saturated and stable.

    • Slurry Packing (for Silica): Mix the silica gel with the initial mobile phase to form a slurry, then pour it into the column, allowing the solvent to drain as it packs.

    • Sample Loading: For best results, dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like Dichloromethane). Adsorb this solution onto a small amount of silica gel or Celite, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the packed column.[1] This "dry loading" technique prevents band broadening and improves resolution.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • If separation is still difficult, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[8]

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Chromatography Systems for Bromo-Heterocycles
Stationary PhaseTypical Mobile PhaseTarget Compound ClassKey ConsiderationsReference
Silica GelEthyl Acetate / HexaneModerately polar heterocyclesCan be acidic; may require deactivation with a base.[4][10]
Basic AluminaEthyl Acetate / HexaneBasic N-heterocyclesPrevents degradation of acid-sensitive compounds.[5]
C18 (Reversed-Phase)Acetonitrile / WaterPolar, water-soluble compoundsElution order is reversed (polar compounds elute first).[1][9]
Visualization: Chromatography Method Development Workflow

GstartCrude MaterialtlcTLC Screening(e.g., Hexane/EtOAc)start->tlccheck_rfIs Product Rf ~0.3-0.4?tlc->check_rfadjust_polarityAdjust Solvent Polaritycheck_rf->adjust_polarityNo run_columnPrepare & Run Column(Silica or Alumina)check_rf->run_column  Yesadjust_polarity->tlcload_sampleDry Load Samplerun_column->load_samplecollectCollect & Analyze Fractionsload_sample->collectcombineCombine Pure Fractionscollect->combineendIsolated Productcombine->end

Caption: Workflow for chromatography method development.

Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent is found.[11][12] The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[13]

Core Problem: Failure to Crystallize or Low Purity

This often stems from an inappropriate solvent choice or suboptimal cooling conditions.

Detailed Protocol: Systematic Approach to Recrystallization
  • Solvent Selection:

    • The ideal solvent should dissolve 7-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine poorly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble at high temperatures or highly soluble at low temperatures.[13]

    • Screening Procedure (Small Scale):

      • Place ~20-30 mg of your crude material into a small test tube.

      • Add the chosen solvent dropwise at room temperature. The compound should not readily dissolve.

      • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If not, add more solvent dropwise until it does.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

    • Solvent/Anti-Solvent Method: If a single good solvent cannot be found, use a binary system.[4] Dissolve the compound in a minimal amount of a "good" solvent (e.g., Ethanol, Dichloromethane) at room temperature. Then, slowly add a miscible "bad" or "anti-solvent" (e.g., Water, Hexane) dropwise until the solution becomes persistently cloudy. Gently heat to clarify and then cool slowly.

  • The Recrystallization Process:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6] Adding too much is the most common mistake.[2]

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a pre-warmed flask.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[3]

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Inducing Crystallization:

    • If no crystals form after cooling, the solution may be supersaturated.[2]

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[11]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[3]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Gently wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization: Recrystallization Troubleshooting Decision Tree

GstartSolution Cooled,No Crystals Formed?oiled_outDid it 'Oil Out'?start->oiled_out Noreheat_slowReheat, Add More Solvent,Cool SLOWLYstart->reheat_slow Yesclear_solutionSolution is Clear?oiled_out->clear_solutioninduceInduce Crystallization:Scratch or Seedclear_solution->induce Yesreheat_slow->startstill_no_crystalsStill No Crystals?induce->still_no_crystalstoo_much_solventLikely Too Much Solventstill_no_crystals->too_much_solvent YessuccessCollect Crystalsstill_no_crystals->success No (Crystals Form)reduce_volumeReduce Volume(Rotary Evaporator)too_much_solvent->reduce_volumereduce_volume->start

Caption: Decision tree for troubleshooting recrystallization.

References

  • 1

  • 2

  • 4

  • [Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2][3]triazines - PMC]([Link])

  • 1][2][3]triazolo[1,5-a]pyridin-2-amine | 882521-63-3 - ChemicalBook

  • 1][2][3]triazolo[1,5-a]pyrimidines - MDPI

  • 1][2][3]triazolo[1,5-a]pyridine - Sigma-Aldrich

  • 1][2][3]triazolo[1,5-a]pyridine - NextSDS

  • 1][2][3]triazolo[1,5-a]pyridine - BLDpharm

  • 1][2][3]triazolo[1,5-a]pyridine - PubChemLite

  • 1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed

  • 1][2][6]triazolo[4,5-b]pyridine - NextSDS

Flash chromatography solvent systems for 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Solvent SystemModifierTypical Rf​ (Target)Selectivity / Mechanistic NotesHexane / Ethyl Acetate (7:3)None0.35 - 0.45Primary System: Optimal balance of resolution and speed. Exploits the moderate lipophilicity of the bromo group.DCM / Methanol (98:2)None0.40 - 0.50Orthogonal System: Use if the crude contains highly polar, strongly retained tar byproducts that streak in Hex/EtOAc.Heptane / Ethyl Acetate (7:3)1% Et 3​ N0.40 - 0.50Rescue System: Deploy only if severe tailing is observed (usually caused by secondary amine impurities, not the triazolopyridine itself).Toluene / Acetone (8:2)None0.30 - 0.40Halogen-Selective: π π interactions from toluene provide excellent resolution between the 7-bromo product and debrominated analogs.

Troubleshooting & FAQs

Q: My compound is streaking down the column. Shouldn't I add a basic modifier like TEA since it contains a pyridine ring? A: No. As established, the triazolo[1,5-a]pyridine core has a low pKa (~3.4) and does not ionize strongly on silica[1]. Streaking in this specific molecule is almost always a symptom of poor solubility or column overloading , not basicity. Switch to a solid loading method (Celite) to ensure a narrow injection band, and reduce your sample-to-silica ratio to 1:50.

Q: I am seeing co-elution with a byproduct that has an identical UV spectrum but lacks the bromine atom. How do I separate them? A: The debrominated byproduct (5-methyl-[1,2,4]triazolo[1,5-a]pyridine) is significantly more polar due to the loss of the lipophilic halogen. If they are co-eluting, your gradient is too steep. Flatten the gradient by holding at 15% Ethyl Acetate for 5 CVs before ramping up. Alternatively, switch to the Toluene/Acetone (8:2) system; the polarizable π -system of toluene interacts differently with the halogenated vs. non-halogenated cores, drastically improving resolution.

Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes. If normal-phase fails due to extreme crude complexity, reverse-phase is highly effective. Use a gradient of Water/Acetonitrile. Because the molecule is weakly basic, adding 0.1% Formic Acid to both mobile phases will ensure sharp peak shapes without risking complete protonation and early elution.

Workflow Visualization

ChromatographyWorkflowN1Crude 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineN2Assess Solubilityin Loading SolventN1->N2N3Liquid Loading(Minimal DCM)N2->N3 High SolubilityN4Solid Loading(Dry Silica/Celite)N2->N4 Low SolubilityN5Run Gradient Elution(0-50% EtOAc/Hexane)N3->N5N4->N5N6Evaluate Peak Shape(UV 254/280 nm)N5->N6N7Tailing Observed?N6->N7N8Flatten Gradient orSwitch to Toluene/AcetoneN7->N8 YesN9Pool & EvaporatePure FractionsN7->N9 NoN8->N5 Re-run

Decision tree for optimizing the flash chromatography of triazolopyridine derivatives.

References

  • Moloney, H., et al. "Cyclization of Methyl-Coumalate-Derived Methyl 1-Benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates: Assembly of the [1,2,4]Triazolo[1,5-a]pyridine Ring System." The Journal of Organic Chemistry - ACS Publications, 2017.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnl-OXvessomdE4-HHTPlNqjvvlZSFkOnxEpzfTtwlKzxJ0fqvs5lBEh490dbPOIOKJJZZHZm6Qj3oVkiT77WrL6maBG0kkX0g_VzXLdmfF8OGmbYZjExc4ehbruAC4O-LWUcSwJUrwvG5Gw==]
  • Grokipedia Contributors. "Triazolopyridine — Reactivity, Stability, and Pharmacological Attributes." Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBAKDP5BId7zZI2VPDsJE-Nskn59HnWTHv7LXBWHU7TJf5fkmYZAg481EZ8wCCLrPyhWNArAFZqXc0NzLgKrCfhVwWnx9g3Oi4bt2sClPts1-Pt2ZV4V_wVan2jqxhtzQZ6_D74eUQ]
  • MDPI Contributors. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles." MDPI, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXCo90DFVAWgjx9C0_upclvM_BvvlwcsjYzVTfClmBXGsm8iAduN0GkaJAUp7c0xsH_pzSAS3lNMdLRBQpvp1vpIxdgJ5kwa6_SCYIOZSovxzsRIvVms-ZW-pKl9JyQlfCsQ==]

Validation & Comparative

Strategic Reactivity Comparison: 7-Bromo- vs. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine in Divergent Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic heteroaromatic system frequently utilized in the development of kinase inhibitors, phosphodiesterase modulators, and CNS-active therapeutics[1]. Within this framework, the 7-position is a critical vector for structure-activity relationship (SAR) exploration.

For drug development professionals and synthetic chemists, selecting the correct halogenated building block—7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine versus its 7-Chloro analog —is not a trivial choice. It fundamentally dictates the synthetic trajectory. This guide objectively compares the reactivity profiles of these two analogs, providing mechanistic rationales and field-proven protocols to optimize divergent functionalization.

Mechanistic Causality: The Halogen Effect at C-7

The divergent reactivity between the 7-bromo and 7-chloro analogs is driven by two competing physicochemical properties: Bond Dissociation Energy (BDE) and Electronegativity .

A. Oxidative Addition Dynamics (Pd-Catalysis)

In transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the rate-limiting step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond[2].

  • 7-Bromo Analog: The C-Br bond has a relatively low BDE (~81 kcal/mol)[3]. Palladium inserts rapidly under mild conditions (60–80 °C) using standard, cost-effective ligands like PPh₃ or dppf.

  • 7-Chloro Analog: The C-Cl bond is significantly stronger (BDE ~96 kcal/mol)[4]. Oxidative addition is sluggish, requiring highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or specialized N-heterocyclic carbenes (NHCs) and elevated temperatures (>100 °C) to overcome the activation barrier[5][6].

B. Nucleophilic Aromatic Substitution (SNAr)

The [1,2,4]triazolo[1,5-a]pyridine core is inherently electron-deficient, making the 7-position susceptible to SNAr[7]. Here, the traditional halogen reactivity order is inverted.

  • 7-Chloro Analog: Chlorine is highly electronegative (Pauling scale: 3.16 vs. Bromine's 2.96). This inductive effect strongly withdraws electron density from the C-7 carbon, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). More importantly, chlorine better stabilizes the anionic intermediate (Meisenheimer complex), often making the chloride a superior leaving group for SNAr with amines or alkoxides.

C. Halogen-Metal Exchange
  • 7-Bromo Analog: The high polarizability of bromine allows for rapid halogen-metal exchange using n-BuLi or i-PrMgCl at cryogenic temperatures, generating a nucleophilic 7-lithio or 7-magnesio species that can be trapped by electrophiles.

  • 7-Chloro Analog: The C-Cl bond is generally inert to standard metal-halogen exchange conditions, allowing the 7-chloro group to serve as an orthogonal protecting group while other positions (e.g., C-2 or C-6) are metalated.

Comparative Reactivity Data

The following table summarizes the quantitative performance metrics and strategic utility of both building blocks across standard synthetic transformations.

Reaction Type7-Bromo Analog Performance7-Chloro Analog PerformanceMechanistic Driver
Suzuki-Miyaura Coupling Excellent (85-95% yield) Mild conditions (Pd(dppf)Cl₂, 80°C)Moderate (40-70% yield) Harsh conditions (Pd/SPhos, 110°C)Lower C-Br BDE facilitates rapid Pd(0) oxidative addition.
Buchwald-Hartwig Amination High (75-90% yield) Standard ligands (BINAP, 90°C)Moderate (50-80% yield) Specialized ligands (BrettPhos, 120°C)C-Cl activation requires highly electron-rich, bulky ligands.
SNAr (with Amines) Good (60-80% yield) Requires extended heatingExcellent (75-95% yield) Faster kinetics, cleaner profilesChlorine's electronegativity stabilizes the Meisenheimer complex.
Halogen-Metal Exchange Rapid & Quantitative (n-BuLi, -78°C, <15 min)Inert/Sluggish Fails under standard conditionsBromine's polarizability allows efficient lithium-halogen exchange.

Experimental Workflows & Methodologies

The diagram below maps the strategic decision tree for functionalizing the 7-position based on the chosen halogen.

Reactivity_Comparison cluster_Pd Pd-Catalyzed Cross-Coupling cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) SM_Br 7-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyridine Mild_Pd Mild Conditions (Standard Ligands, 60-80°C) SM_Br->Mild_Pd Fast Oxidative Addition (C-Br BDE ~81 kcal/mol) SNAr_Slow Standard SNAr (Higher Activation Energy) SM_Br->SNAr_Slow Lower Electronegativity SM_Cl 7-Chloro-5-methyl- [1,2,4]triazolo[1,5-a]pyridine Harsh_Pd Harsh Conditions (Bulky Ligands, >100°C) SM_Cl->Harsh_Pd Slow Oxidative Addition (C-Cl BDE ~96 kcal/mol) SNAr_Fast Accelerated SNAr (Stabilized Transition State) SM_Cl->SNAr_Fast High Electronegativity (Stabilizes Meisenheimer) Prod_CC 7-Aryl / 7-Alkyl Derivatives Mild_Pd->Prod_CC Harsh_Pd->Prod_CC Prod_SNAr 7-Amino / 7-Alkoxy Derivatives SNAr_Fast->Prod_SNAr SNAr_Slow->Prod_SNAr

Figure 1: Divergent reactivity pathways of 7-halo-5-methyl-[1,2,4]triazolo[1,5-a]pyridines.

Protocol 1: Mild Suzuki-Miyaura Coupling (Optimized for 7-Bromo Analog)

This protocol utilizes the low BDE of the C-Br bond to achieve coupling under mild conditions, preserving sensitive functional groups elsewhere on the molecule.

  • Preparation: In an oven-dried Schlenk flask, combine 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic mixture ensures solubility of both the organic heterocycle and the inorganic base required to activate the boronic acid into the reactive boronate complex.

  • Degassing (Critical Step): Sparge the solution with Argon for 10 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which prematurely terminates the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step.

  • Reaction: Heat to 80 °C for 4–6 hours.

  • Self-Validation: Monitor via LCMS. The reaction is complete when the distinct isotopic doublet of the brominated starting material (M+H ~212/214) is fully replaced by the product mass.

Protocol 2: High-Temperature SNAr Amination (Optimized for 7-Chloro Analog)

This protocol leverages the electronegativity of the chlorine atom to facilitate nucleophilic attack without the need for expensive transition metal catalysts.

  • Preparation: In a heavy-walled microwave vial, dissolve 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP is a highly polar aprotic solvent that effectively solvates and stabilizes the highly charged Meisenheimer transition state.

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing the generated HCl from protonating and deactivating the nucleophilic amine.

  • Reaction: Seal the vial and heat at 120 °C for 12 hours (or microwave at 150 °C for 30 minutes).

  • Self-Validation: Monitor via TLC (EtOAc/Hexanes). The resulting 7-amino product will exhibit a significantly lower Rf value than the starting material and will fluoresce intensely under 254 nm UV light due to the newly established push-pull extended conjugation system.

Strategic Selection Guide

When designing a synthetic route, choose your building block based on the following rules of thumb:

  • Select the 7-Bromo Analog when:

    • Your primary functionalization strategy relies on Suzuki, Sonogashira, or mild Buchwald-Hartwig cross-couplings.

    • You need to perform a halogen-metal exchange to trap a carbon-based electrophile (e.g., an aldehyde or CO₂).

    • Your target molecule contains thermally sensitive moieties that cannot survive >100 °C.

  • Select the 7-Chloro Analog when:

    • You are synthesizing 7-amino or 7-alkoxy derivatives via SNAr and wish to avoid palladium contamination in your final active pharmaceutical ingredient (API)[8].

    • You require an orthogonal handle: The 7-chloro group will survive mild Pd-catalyzed reactions performed elsewhere on the molecule (e.g., at a brominated C-2 position), allowing for sequential, site-selective functionalization[2].

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. 4

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information (PMC). 2

  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry (ACS). 5

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information (PMC). 1

  • T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry (ACS). 8

Sources

Mass spectrometry fragmentation analysis of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: ESI-QqQ vs. HRMS Orbitrap for 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Analysis

The Analytical Challenge

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, frequently utilized in the development of kinase inhibitors and RORγt inverse agonists ()[1]. When functionalized with a bromine atom at the 7-position and a methyl group at the 5-position, the resulting molecule—7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine —presents a unique isotopic and fragmentation profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two industry-standard platforms: Electrospray Ionization Triple Quadrupole (ESI-QqQ) for high-sensitivity pharmacokinetics quantification, and High-Resolution Mass Spectrometry (HRMS) Orbitrap for precise structural elucidation and metabolite identification.

Mechanistic Causality of Fragmentation

To build a robust analytical method, one must first understand the physics of gas-phase dissociation. The fragmentation of the 1,2,4-triazole ring is highly dependent on the ionization method and the electronic nature of its substituents ()[2].

For 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, the bridgehead nitrogen architecture dictates a specific pathway. Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the primary thermodynamic driver is the expulsion of a neutral nitrogen molecule (N₂, -28 Da) from the triazole ring ()[1]. This loss generates a highly stabilized ring-expanded azacycloheptatetraene or a pyridylcarbene radical intermediate ()[3].

Simultaneously, the bromine atom at the 7-position introduces a distinct isotopic signature (a ~1:1 doublet for ⁷⁹Br and ⁸¹Br) and a competitive fragmentation route. Homolytic cleavage of the C-Br bond yields a radical cation at m/z 133, a fragmentation behavior characteristic of brominated aromatic systems ()[4].

Fragmentation M [M+H]+ m/z 212 / 214 (C7H7BrN3+) F1 [-N2] m/z 184 / 186 (C7H7BrN+) M->F1 - N2 (-28 Da) Thermodynamic Cleavage F2 [-Br•] m/z 133 (C7H7N3+•) M->F2 - Br• (-79/81 Da) Homolytic Cleavage F1->F2 - Br• / - HBr Secondary Loss F3 [-HCN] m/z 157 / 159 (C6H6Br+) F1->F3 - HCN (-27 Da) Ring Opening

Caption: MS/MS fragmentation pathway of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine.

Platform Performance Matrix & Data Presentation

When comparing platforms, the HRMS Orbitrap excels in resolving isobaric interferences and confirming empirical formulas via sub-3 ppm mass accuracy. Conversely, the ESI-QqQ provides superior duty cycles and linear dynamic range for targeted Multiple Reaction Monitoring (MRM).

Table 1: HRMS Exact Mass Profiling (Orbitrap Focus) Causality of Choice: Orbitrap data is utilized to definitively confirm the presence of the bromine isotopes and validate the elemental composition of the fragments.

Analyte / Fragment Molecular Formula Theoretical m/z (⁷⁹Br) Theoretical m/z (⁸¹Br) Diagnostic Utility
Precursor Ion[M+H]⁺ C₇H₇BrN₃⁺ 211.9822 213.9802 Parent mass confirmation
Product Ion[-N₂] C₇H₇BrN⁺ 183.9761 185.9741 Confirms triazole core
Product Ion [-Br•] C₇H₇N₃⁺• 133.0635 133.0635 Confirms halogenation

| Product Ion [-HBr] | C₇H₆N₃⁺ | 132.0556 | 132.0556 | Alternative halogen loss |

Table 2: Optimized MRM Parameters (QqQ Focus) Causality of Choice: For QqQ, we monitor both the ⁷⁹Br and ⁸¹Br precursor channels to ensure isotopic fidelity, using the low-energy [-N₂] fragment as the quantifier and the high-energy [-Br•] fragment as the qualifier.

Precursor m/z Product m/z Collision Energy (eV) Fragment Assignment Purpose in Workflow
212.0 184.0 15 [M+H - N₂]⁺ (⁷⁹Br) Quantifier (Primary)
214.0 186.0 15 [M+H - N₂]⁺ (⁸¹Br) Quantifier (Isotope Check)
212.0 133.1 30 [M+H - Br•]⁺ Qualifier (Ratio Check)

| 214.0 | 133.1 | 30 | [M+H - Br•]⁺ | Qualifier (Ratio Check) |

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocols embed continuous self-validation mechanisms. A stable isotope-labeled internal standard (SIL-IS) is strictly required to correct for matrix effects, alongside pre- and post-run System Suitability Tests (SST).

Step 1: Sample Preparation (Protein Precipitation)
  • Spike 50 µL of the biological matrix with 10 µL of SIL-IS (e.g., ¹³C₃-labeled analog at 100 ng/mL). Validation Check: The SIL-IS peak area tracks extraction recovery efficiency across all samples.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a high-recovery autosampler vial.

Step 2: UHPLC Separation

Causality of Choice: A sub-2µm C18 stationary phase combined with a 0.1% formic acid gradient ensures optimal protonation of the triazole ring in the ESI source, maximizing the[M+H]⁺ yield while maintaining sharp peak geometries to minimize matrix suppression.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: Inject a blank (Mobile Phase A) immediately after the highest calibration standard to verify zero carryover.

Step 3: Mass Spectrometry Acquisition
  • Platform A: ESI-QqQ (Quantification Focus)

    • Source: Electrospray Ionization (Positive Mode). Capillary Voltage: 3.5 kV. Gas Temp: 300°C.

    • Acquisition: MRM mode using parameters from Table 2.

    • Validation Check: Monitor the ratio of the quantifier transition (m/z 212.0 → 184.0) to the qualifier transition (m/z 212.0 → 133.1). A stable ion ratio (±20% of the reference standard) confirms absolute peak purity.

  • Platform B: HRMS Orbitrap (Structural ID Focus)

    • Source: Heated ESI (HESI).

    • Acquisition: Full Scan (Resolution: 70,000 FWHM) followed by data-dependent MS/MS (ddMS2, Resolution: 17,500 FWHM). AGC Target: 3e6.

    • Validation Check: Mass accuracy must remain < 3 ppm using an internal lock mass (e.g., fluoranthene) throughout the analytical batch.

Workflow cluster_QqQ Platform A: ESI-QqQ (Quantification) cluster_HRMS Platform B: HRMS Orbitrap (Structural ID) Prep Sample Prep SIL-IS Spiked LC UHPLC Sub-2µm C18 Prep->LC ESI HESI Source Positive Mode LC->ESI Q1 Q1: Precursor m/z 212 & 214 ESI->Q1 MRM Mode CTrap C-Trap Ion Accumulation ESI->CTrap ddMS2 Mode Q2 Q2: CID Optimized CE Q1->Q2 Q3 Q3: Product m/z 184 & 133 Q2->Q3 Data Data Analysis Validation Check Q3->Data HCD HCD Cell Fragmentation CTrap->HCD Orbitrap Orbitrap 70k Resolution HCD->Orbitrap Orbitrap->Data

Caption: Comparative LC-MS/MS workflow for QqQ and HRMS Orbitrap analytical platforms.

References

  • Jones, G. (2002). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry.[Link]

  • Bégué, D., et al. (2018). Phenylnitrene Radical Cation Rearrangements. The Journal of Physical Chemistry A.[Link]

Sources

Scaffold Hopping in Drug Design: A Structural and Experimental Comparison of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine vs. Imidazopyridines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability, off-target toxicity, or suboptimal physicochemical properties. A proven, field-tested strategy to overcome these liabilities is scaffold hopping —specifically, transitioning from a traditional imidazopyridine core to a triazolopyridine bioisostere.

This guide provides an objective, data-driven comparison between the standard imidazo[1,2-a]pyridine scaffold and the highly functionalized 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine . By dissecting the mechanistic causality behind this structural shift, this guide will equip drug development professionals with the theoretical grounding and self-validating experimental protocols needed to execute this transition successfully.

Mechanistic Rationale & Structural Profiling

The transition from an imidazo[1,2-a]pyridine to a [1,2,4]triazolo[1,5-a]pyridine involves the strategic insertion of an additional nitrogen atom into the five-membered ring. This seemingly minor modification fundamentally alters the electronic distribution, basicity, and spatial geometry of the core[1].

The Causality Behind the Core Shift
  • Metabolic Stability via HOMO Reduction: Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic systems for oxidative metabolism. The additional nitrogen atom in the triazole ring acts as a strong electron-withdrawing group. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic system significantly less susceptible to electrophilic attack and thereby increasing the compound's half-life in human liver microsomes (HLM)[1].

  • Basicity and Permeability: Imidazopyridines are moderately basic (pKa ~4.7). In contrast, the electron-deficient nature of triazolopyridines drops the pKa to approximately 2.0–3.4[2]. This reduction in basicity prevents the molecule from becoming protonated in the acidic environment of lysosomes (lysosomal trapping), thereby improving passive membrane permeability and increasing free drug concentration in the cytosol.

  • Lipophilicity (ClogP): The incorporation of the extra nitrogen typically decreases the ClogP by approximately 1 unit, which enhances aqueous solubility and improves the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3].

The Role of 7-Bromo and 5-Methyl Substitutions

The specific building block 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine offers distinct advantages for late-stage drug discovery:

  • The 5-Methyl Gatekeeper: The methyl group at the 5-position provides critical steric hindrance near the bridgehead nitrogen. This steric bulk restricts the dihedral angle of adjacent substituents, locking the molecule into a specific bioactive conformation. This is a proven tactic for achieving high target selectivity, such as in the design of VEGFR2 kinase inhibitors or RORγt inverse agonists[4],[3].

  • The 7-Bromo Synthetic Handle: The bromine atom at the 7-position serves as a highly versatile vector for palladium-catalyzed cross-coupling. It allows chemists to rapidly explore chemical space by extending the molecule into solvent-exposed regions of a target's binding pocket[5].

Quantitative Data Presentation

Table 1: Physicochemical Comparison of Core Scaffolds
PropertyImidazo[1,2-a]pyridine[1,2,4]Triazolo[1,5-a]pyridineMechanistic Impact
Nitrogen Count (5-membered ring) 12Extra N acts as an additional hydrogen bond acceptor, altering kinase hinge-binding dynamics.
Basicity (pKa) ~4.7~2.0 - 3.4Reduced basicity prevents lysosomal trapping and improves passive permeability.
Lipophilicity (ClogP) HigherLower (~1 unit decrease)Improves aqueous solubility and mitigates lipophilicity-driven toxicity.
Electronic State (HOMO Energy) Electron-richElectron-deficientLowers susceptibility to CYP450-mediated oxidative metabolism.

Visualizing the Workflow

To understand the strategic deployment of this scaffold, we must map both the logical decision tree for scaffold hopping and the experimental loop used to validate it.

Diagram 1: Scaffold Hopping Logic

ScaffoldHopping IP Imidazo[1,2-a]pyridine High ClogP, pKa ~4.7 Metab CYP450 Oxidative Metabolism IP->Metab Susceptible TP [1,2,4]Triazolo[1,5-a]pyridine Lower ClogP, pKa ~3.4 Metab->TP Scaffold Hop (Add N) Subst 7-Bromo-5-methyl Substitution TP->Subst Functionalize Opt Optimized Lead High HLM Stability Subst->Opt Steric Shielding & Cross-Coupling

Logical workflow of scaffold hopping from imidazopyridine to 7-bromo-5-methyl-triazolopyridine.
Diagram 2: Experimental Validation Workflow

ExpWorkflow Start 7-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyridine Suzuki Protocol 1: Suzuki-Miyaura Cross-Coupling (C7) Start->Suzuki Purify Purification & LC-MS/NMR Validation Suzuki->Purify Isolate Product HLM Protocol 2: HLM Stability Assay Purify->HLM >95% Purity Data Clearance Rate & Half-life Quantification HLM->Data LC-MS/MS Analysis

Self-validating experimental workflow for synthesizing and evaluating triazolopyridine analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. We do not just perform reactions; we establish internal controls to prove causality.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: To utilize the 7-bromo handle of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine for the introduction of aryl/heteroaryl pharmacophores[5].

Causality Check: Why use Pd(dppf)Cl2 over Pd(PPh3)4? The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step, which is an absolute requirement for sterically hindered substrates like our 5-methyl substituted core.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Base Addition: Add anhydrous K2CO3 (2.0 eq). Rationale: The base is required to activate the boronic acid by forming an electron-rich boronate complex, which directly facilitates the transmetalation step.

  • Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H2O. Degas the solvent mixture via three rigorous freeze-pump-thaw cycles. Rationale: Oxygen must be completely excluded to prevent the oxidation of the active Palladium(0) catalyst into an inactive Palladium(II) species.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under a positive pressure nitrogen atmosphere.

  • Validation & Isolation: Quench the reaction with water, extract with EtOAc, dry over Na2SO4, and purify via flash column chromatography. Validate the product identity and ensure >95% purity using LC-MS and 1H-NMR before advancing to biological assays.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To empirically validate the increased metabolic stability of the triazolopyridine scaffold compared to the imidazopyridine baseline[1].

Causality Check: Why include a minus-NADPH control? Cytochrome P450 enzymes are strictly NADPH-dependent. A parallel incubation without NADPH ensures that any observed compound degradation is strictly CYP-mediated, ruling out false positives caused by chemical instability or non-oxidative hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized triazolopyridine analog in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ). Compare these metrics directly against the imidazopyridine control.

Sources

Benchmarking Catalytic Efficiency: C–N Cross-Coupling of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, heavily featured in the design of Janus Kinase 2 (JAK2) inhibitors and antiparasitic agents ([1]). However, functionalizing this core via transition-metal catalysis presents significant hurdles. This guide benchmarks three distinct catalytic systems for the amination of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine , objectively comparing their efficiency, providing mechanistic causality for their performance, and detailing a self-validating protocol for the optimal system.

Rationale: The Triazolopyridine Challenge

Benchmarking catalytic efficiency using 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is an excellent stress test for any cross-coupling methodology due to two inherent structural challenges:

  • Electronic Catalyst Poisoning: The triazole ring contains multiple Lewis-basic nitrogen atoms (N1, N3). These atoms competitively coordinate to transition metals, often forming stable, unreactive "dead-end" complexes that halt the catalytic cycle ([2]).

  • Steric Hindrance: The 5-methyl group introduces significant steric bulk adjacent to the bridgehead nitrogen. During the oxidative addition step, this bulk twists the heterocycle out of the preferred square-planar geometry of the metal intermediate, severely retarding the subsequent transmetalation and reductive elimination steps.

Mechanistic Pathway & Catalyst Selection

To overcome these challenges, the selection of the metal-ligand complex is the single most critical variable.

CatalyticCycle Substrate 7-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyridine OxAdd Oxidative Addition Pd(II) Intermediate Substrate->OxAdd Amine Amine Nucleophile (e.g., Morpholine) Coord Amine Coordination & Base Deprotonation Amine->Coord Pd0 Active Catalyst Pd(0)-Xantphos Pd0->OxAdd Rate-Limiting Step OxAdd->Coord RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Triazolo[1,5-a]pyridine Product RedElim->Product

Caption: Catalytic C-N cross-coupling cycle for triazolo[1,5-a]pyridines.

Causality Behind Catalyst Paradigms
  • First-Generation Palladium (Pd/BINAP): Historically utilized, but BINAP's flexibility allows the triazole nitrogens to displace the phosphine ligand, leading to high product inhibition and low turnover ([2]).

  • Ligand-Free "Naked Nickel": A modern approach utilizing Ni(4-tBustb)₃. By omitting exogenous electron-rich phosphine ligands entirely, this system prevents the formation of coordinatively saturated, unreactive Ni-heterocycle complexes, allowing for the efficient amination of challenging bromides ([3]).

  • Advanced Palladium (Pd/Xantphos): The current gold standard. Xantphos possesses an exceptionally wide bite angle (~111°). This forces the palladium center into a distorted geometry that artificially accelerates reductive elimination, effectively bypassing the steric penalty of the 5-methyl group and outcompeting catalyst poisoning ([4]).

Benchmarking Catalytic Efficiency

The following table summarizes the quantitative benchmarking data for the C–N coupling of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine with a model secondary amine (morpholine).

Catalytic SystemLigandBaseSolventTemp (°C)Yield (%)TONKey Limitation / Advantage
Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene100459Limitation: High product inhibition; low yield.[2]
Ni(4-tBustb)₃ (10 mol%)NoneDABCODMA60828.2Advantage: Avoids ligand poisoning; mild temp.[3]
Pd₂(dba)₃ (2 mol%)XantphosK₂CO₃Ethanol9088 44 Advantage: Highest efficiency; green solvent usage.[4]

Data Interpretation: While the "Naked Nickel" system provides a robust alternative free of expensive phosphine ligands, the Pd/Xantphos system demonstrates vastly superior Turnover Numbers (TON) and allows for the use of ethanol, a highly desirable green solvent for process scale-up.

Self-Validating Experimental Protocol

The following methodology details the optimized Pd/Xantphos protocol. It is designed as a self-validating system , embedding analytical checkpoints to ensure mechanistic integrity.

Workflow Prep 1. Reagent Prep (Glovebox) React 2. Thermocycling (90°C, EtOH) Prep->React Monitor 3. IPC Validation (HPLC >95%) React->Monitor Quench 4. Quench & Filtration Monitor->Quench Analyze 5. NMR/LC-MS Quantification Quench->Analyze

Caption: Self-validating experimental workflow for catalytic benchmarking.

Step-by-Step Methodology

Step 1: Inert Atmosphere Assembly

  • Action: In an argon-filled glovebox, charge a dry 20 mL Schlenk tube with 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and finely milled K₂CO₃ (1.5 equiv).

  • Causality: Pd₂(dba)₃ is highly sensitive to atmospheric oxygen, which irreversibly oxidizes the active Pd(0) to an inactive Pd(II) species. Milling the K₂CO₃ increases the surface area, accelerating the deprotonation of the amine in the heterogeneous mixture.

Step 2: Solvent and Nucleophile Addition

  • Action: Add degassed absolute ethanol (5.0 mL) and morpholine (1.2 equiv). Seal the tube and transfer to a heating block set to 90 °C.

  • Causality: While protic solvents (like ethanol) typically disrupt Buchwald-Hartwig aminations by prematurely protonating the amido-palladium intermediate, the wide bite angle of Xantphos sterically shields the metal center, rapidly driving C–N reductive elimination before protonation can occur.

Step 3: In-Process Control (IPC) and Validation

  • Action: After 4 hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute in 1 mL acetonitrile and analyze via LC-MS (UV 254 nm).

  • Self-Validation: If the Starting Material (SM) peak ([M+H]⁺ 212/214) is <5% and the product peak ([M+H]⁺ 219) is dominant, the catalytic cycle is active and healthy. If SM remains >50%, it indicates catalyst poisoning (likely due to trace O₂ or solvent impurities), and the reaction must be spiked with an additional 1 mol% Pd₂(dba)₃.

Step 4: Quenching and Isolation

  • Action: Cool the vessel to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Causality: Immediate filtration removes inorganic salts and precipitated palladium black, preventing product degradation or the formation of undesired coordination complexes during concentration.

Step 5: Purification

  • Action: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure aminated product.

Conclusion

When benchmarking catalytic efficiency against highly coordinating, sterically hindered substrates like 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, traditional Pd/BINAP systems fall short. While emerging "Naked Nickel" methodologies offer a viable ligand-free alternative, the Pd/Xantphos system remains the most robust and scalable choice. By enforcing a highly specific geometry at the metal center, Xantphos outcompetes substrate poisoning and enables the use of environmentally benign protic solvents.

References

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides Source: JACS Au / PubMed Central (PMC) URL:[Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Comparative Binding Affinity Guide: 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold evaluation, comparative binding affinity, and assay validation for RORγt inverse agonists.

Introduction & Mechanistic Rationale

In the pursuit of targeted therapeutics for autoimmune diseases—particularly those driven by the IL-17A/IL-23R axis—the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) has emerged as a premier transcriptional target. Historically, piperazine-based RORγt inverse agonists demonstrated high potency but suffered from excessive lipophilicity (cLogD > 3.7), leading to poor metabolic stability and unfavorable pharmacokinetic (PK) profiles.

To overcome these limitations, medicinal chemists have turned to nitrogen-containing bicyclic scaffolds. The 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine building block is a highly strategic synthetic intermediate.

  • The 7-bromo substituent provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), enabling rapid library diversification.

  • The 5-methyl substituent provides essential steric bulk that intimately engages with the lipophilic sub-pockets of the RORγt ligand-binding domain (LBD), entropically favoring the bound conformation.

  • The [1,5-a]pyridine core introduces bridge-headed nitrogen atoms that act as key hydrogen-bond acceptors (e.g., interacting with Glu379 or Ser404) while simultaneously lowering the overall lipophilicity of the molecule .

Pathway Visualization

The diagram below illustrates the mechanistic causality of how derivatives synthesized from this scaffold induce the conformational changes necessary for inverse agonism.

RORgt_Pathway Ligand [1,2,4]triazolo[1,5-a]pyridine Derivative Receptor RORγt LBD Engagement Ligand->Receptor Binds Conformation Helix 12 Repositioning Receptor->Conformation Induces Coactivator Co-activator Displacement & Co-repressor Recruitment Conformation->Coactivator Triggers Transcription Suppression of IL-17A, IL-22, IL-23R Coactivator->Transcription Results in

Diagram 1: Mechanism of action for [1,2,4]triazolo[1,5-a]pyridine RORγt inverse agonists.

Comparative Binding Affinity & Pharmacokinetics

To objectively evaluate the performance of the[1,2,4]triazolo[1,5-a]pyridine core, it must be benchmarked against both traditional piperazine scaffolds and its structural isomer, [1,2,4]triazolo[4,3-a]pyridine.

The positional arrangement of the nitrogen atoms in the triazole ring dictates the electronic distribution and the vector of the hydrogen-bond acceptors. As demonstrated in the comparative data below, shifting from the [4,3-a] isomer to the [1,5-a] isomer yields a >14-fold improvement in binding affinity (IC50) while maintaining a highly favorable cLogD.

Table 1: Quantitative Comparison of RORγt Inhibitors
Compound Class / Scaffold CoreRepresentative AnalogRORγt IC₅₀ (nM)cLogD (pH 7.4)Human CL_int (mL/min/mg)Mechanistic / PK Observation
Piperazine Reference Compound 1~403.78High (Poor stability)High lipophilicity drives non-specific binding and rapid microsomal clearance.
[1,2,4]triazolo[4,3-a]pyridine Derivative 2a5902.80ModerateSub-optimal hydrogen bonding geometry leads to reduced target engagement.
[1,2,4]triazolo[1,5-a]pyridine Derivative 3a41 ~2.80 0.032 Nitrogen arrangement perfectly tolerates the LBD, restoring potent affinity while keeping lipophilicity low.
Optimized[1,5-a]pyridine Derivative 5a<10 <3.00ExcellentOptimization of the metabolic soft spots yields robust oral bioavailability and in vivo efficacy.

Data synthesized from foundational SAR studies on RORγt inverse agonists .

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinity and functional efficacy of these derivatives must be evaluated using a self-validating cascade of orthogonal assays. Do not rely solely on biochemical binding; physiological barriers must be accounted for.

Protocol A: RORγt Luciferase Reporter Gene Assay (Inverse Agonism)

Causality of Choice: RORγt is constitutively active in the absence of an endogenous ligand. By running this assay without a control agonist, we establish a baseline of constitutive transcription. This ensures we are measuring true inverse agonism (active suppression of the basal state) rather than simple competitive antagonism.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the GAL4-RORγt-LBD fusion protein and a GAL4-driven luciferase reporter plasmid.

  • Compound Incubation: Plate cells in 384-well formats. Add the [1,2,4]triazolo[1,5-a]pyridine derivatives (serial dilutions from 10 µM to 0.1 nM) directly to the media. Crucial: Do not add exogenous agonists.

  • Incubation Period: Incubate for 24 hours at 37°C to allow for steady-state transcriptional repression and reporter protein turnover.

  • Detection: Lyse cells using a standard luciferase assay reagent. Quantify luminescence.

  • Validation: Calculate the IC₅₀ based on the concentration required to reduce basal luminescence by 50%.

Protocol B: Human Whole-Blood Assay (Functional IL-17A Release)

Causality of Choice: Biochemical IC₅₀ values often fail to translate in vivo due to plasma protein binding or poor cellular permeability. The human whole-blood assay acts as a physiological filter; if a compound maintains potency here, its binding affinity is functionally relevant.

  • Blood Collection: Collect fresh human whole blood in heparinized tubes.

  • Stimulation: Stimulate the blood with a cocktail of IL-23 and CD3/CD28 antibodies to trigger the RORγt-dependent production of IL-17A from Th17 cells.

  • Dosing: Introduce the test derivatives and incubate for 48 hours.

  • Quantification: Centrifuge to isolate plasma and measure IL-17A levels via ELISA.

  • Validation: Compare the whole-blood IC₅₀ to the reporter assay IC₅₀. A shift of less than 10-fold confirms excellent cell permeability and acceptable plasma protein binding.

Workflow Visualization

Workflow Synthesis Scaffold Synthesis (7-Br, 5-Me) Derivatization Cross-Coupling (Library Gen) Synthesis->Derivatization Reporter Luciferase Reporter (Inverse Agonism) Derivatization->Reporter Microsomes Liver Microsomes (Metabolic Stability) Reporter->Microsomes WholeBlood Human Whole-Blood (IL-17A Release) Microsomes->WholeBlood

Diagram 2: Self-validating high-throughput screening workflow for derivative evaluation.

Conclusion & Future Directions

The transition from highly lipophilic piperazine cores to the [1,2,4]triazolo[1,5-a]pyridine scaffold represents a masterclass in structure-based drug design. By utilizing the 7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine intermediate, researchers can synthesize derivatives that maintain the critical hydrogen-bonding networks required for RORγt LBD engagement (IC₅₀ < 50 nM) while drastically reducing cLogD.

This reduction in lipophilicity directly causes a drop in human intrinsic clearance (CL_int), creating a self-validating model where high binding affinity successfully translates into robust oral bioavailability and in vivo efficacy in autoimmune models.

References

  • Nakajima, R., et al. "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 2020.[Link]

  • Zhao, W.-M., et al. "A New Method for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Derivatives." Heterocycles, 2013.[Link]

  • De Clercq, E. "Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry." Advances in Heterocyclic Chemistry, 2019.[Link]

Spectroscopic Validation and Performance Comparison of Synthesized 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Biological Context

The [1,2,4]triazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in medicinal chemistry. It is frequently utilized in the development of biologically active compounds, including1[1]. In structure-activity relationship (SAR) studies, even a minor regiochemical error—such as mistaking a 5-methyl isomer for a 7-methyl isomer—can result in severe steric clashes within a target's ATP-binding pocket, leading to false-negative biological readouts.

This guide provides an objective comparison between our optimized, in-house microwave-assisted synthesis of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine and alternative commercial standards. It details the mechanistic causality behind our synthetic choices and provides self-validating spectroscopic protocols to ensure absolute structural confidence.

Pathway Ligand Pro-inflammatory Cytokine Receptor Cytokine Receptor Ligand->Receptor JAK JAK1/JAK2 Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Triazolopyridine Scaffold Inhibitor->JAK ATP-Competitive Inhibition

Mechanism of action of triazolopyridine derivatives as JAK inhibitors in the JAK/STAT pathway.

Mechanistic Causality & Synthetic Strategy

Traditional syntheses of triazolopyridines often rely on the condensation of 2-aminopyridines with nitriles under extended thermal conditions or harsh metal catalysis. These batch methods frequently suffer from poor regioselectivity and generate complex mixtures of isomers that are difficult to separate[2].

The Causality of Microwave-Assisted Cyclization: To overcome these limitations, we employ a metal-free, microwave-assisted oxidative cyclization. Microwave irradiation ensures rapid, uniform volumetric heating. This kinetic control drives the thermodynamic cyclization of the formamidine intermediate rapidly, minimizing the formation of degradation byproducts and ensuring a highly regioselective yield of the target 7-bromo-5-methyl isomer.

Workflow A 2-Amino-4-bromo- 6-methylpyridine C Microwave Cyclization (120°C, 20 min) A->C B DMF-DMA & Hydroxylamine B->C D 7-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyridine C->D Yield >85% E Spectroscopic Validation D->E Purity Check

Microwave-assisted synthetic workflow and validation logic for triazolopyridines.

Experimental Protocol: Self-Validating Synthesis

This methodology incorporates built-in analytical checkpoints to validate the chemical transformations in real-time before proceeding to final spectroscopic characterization.

Step 1: Formamidine Intermediate Formation
  • Procedure: To a solution of 2-amino-4-bromo-6-methylpyridine (10.0 mmol) in anhydrous ethanol (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 12.0 mmol). Reflux the mixture for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The reaction is deemed complete when the primary amine starting material (Rf ~0.45, ninhydrin positive) completely disappears, replaced by a new, highly UV-active intermediate spot (Rf ~0.25). Remove the solvent in vacuo.

Step 2: Microwave-Assisted Cyclization
  • Procedure: Dissolve the crude intermediate in methanol (15 mL). Add hydroxylamine-O-sulfonic acid (12.0 mmol) and pyridine (15.0 mmol). Transfer the mixture to a 20 mL microwave-safe vial, seal with a crimp cap, and irradiate at 120 °C for 20 minutes (150 W maximum power).

  • Self-Validation Checkpoint: Successful cyclization is accompanied by a distinct visual color change from pale yellow to deep amber, alongside a rapid pressure spike and stabilization within the microwave reactor's monitoring software.

Step 3: Purification
  • Procedure: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the sulfonic acid byproduct. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure product.

Comparative Spectroscopic Validation

Validating the exact regiochemistry of the synthesized compound is paramount. Below, we compare our in-house synthesized 7-Bromo-5-methyl derivative against the commercially available structural isomer, 3[3].

The Causality Behind the Spectra:
  • NMR Spectroscopy (The C5 vs C7 Methyl Shift): In the [1,2,4]triazolo[1,5-a]pyridine core, the C5 position is directly adjacent to the bridgehead nitrogen (N4). Protons or alkyl groups at C5 experience significant magnetic deshielding due to the electron-withdrawing nature of the bridgehead nitrogen and the magnetic anisotropy of the fused triazole ring current. Consequently, the methyl group in the 7-bromo-5-methyl isomer resonates significantly further downfield (~2.75 ppm) compared to the methyl group in the 5-bromo-7-methyl isomer (~2.45 ppm). This chemical shift is your definitive diagnostic marker.

  • Mass Spectrometry (HRMS): Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. A successful synthesis that retains the bromine atom without undesired microwave-induced debromination must exhibit a characteristic M and M+2 peak of equal intensity.

  • Infrared (IR) Spectroscopy: The successful formation of the triazole ring is confirmed by the disappearance of the primary amine N-H stretching bands (3300-3400 cm⁻¹) and the appearance of characteristic4[4].

Table 1: Comparative Spectroscopic Profile
Analytical MetricIn-House: 7-Bromo-5-methylCommercial: 5-Bromo-7-methylMechanistic Causality / Diagnostic Value
¹H NMR (C-CH₃) ~2.75 ppm (s, 3H)~2.45 ppm (s, 3H)Deshielding by adjacent bridgehead N4 in the 5-methyl isomer.
¹H NMR (C2-H) ~8.55 ppm (s, 1H)~8.50 ppm (s, 1H)Characteristic triazole ring proton; minimal difference between isomers.
HRMS [M+H]⁺ 211.98 / 213.98 (1:1 ratio)211.98 / 213.98 (1:1 ratio)Equal intensity M/M+2 peaks confirm the retention of the ⁷⁹Br/⁸¹Br isotopes.
IR Spectroscopy 1680 cm⁻¹ (C=N), 1230 cm⁻¹1680 cm⁻¹ (C=N), 1230 cm⁻¹Disappearance of N-H stretch confirms complete oxidative cyclization.
Table 2: Performance & Efficiency Metrics
Performance ParameterMicrowave-Assisted (In-House)Traditional Batch SynthesisCommercial Sourcing
Overall Yield > 85%40 - 60%N/A (Purchased)
Reaction Time 20 minutes12 - 24 hours1 - 2 weeks (Shipping)
Regioselectivity Excellent (Single isomer)Poor (Mixture of isomers)Verified by vendor
Cost Efficiency High (Low cost of precursors)Moderate (Catalyst costs)Low (High premium for specialty isomers)

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis.RSC Advances.
  • 5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine.Sigma-Aldrich.
  • Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)

Sources

A Comparative Guide to Steric Hindrance in 5-Methyl vs. 5-Unsubstitutedtriazolo[1,5-a]pyridines

A Comparative Guide to Steric Hindrance in 5-Methyl vs. 5-Unsubstituted[1][2][3]triazolo[1,5-a]pyridines

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's three-dimensional structure is paramount. The subtle addition of a single methyl group can dramatically alter a compound's biological activity, a phenomenon often referred to as the "magic methyl effect."[1] This guide provides an in-depth technical evaluation of the steric hindrance imparted by a methyl group at the 5-position of the[2][3]triazolo[1,5-a]pyridine scaffold, a privileged core in medicinal chemistry.[4] We will objectively compare the 5-methyl substituted analog with its unsubstituted counterpart, providing a framework for experimental validation and leveraging established principles of physical organic chemistry.

While direct comparative studies on this specific substitution are not extensively documented, this guide synthesizes data from analogous systems and foundational chemical principles to provide a robust predictive comparison. The experimental protocols detailed herein are designed to be self-validating, enabling researchers to generate empirical data for their specific applications.

The Strategic Importance of the 5-Position

The[2][3][5]triazolo[1,5-a]pyridine system is a bioisostere of purine, lending it significant potential in interacting with biological targets.[4] The 5-position, analogous to the N1 position of purines, is a critical vector for substitution. A methyl group at this position can profoundly influence the molecule's conformation, its interaction with binding pockets, and its metabolic stability.[6] Understanding the steric implications of this substitution is therefore a crucial step in rational drug design.

Comparative Evaluation of Steric Hindrance

The introduction of a methyl group at the 5-position of the[2][3][5]triazolo[1,5-a]pyridine ring is anticipated to introduce significant steric bulk. This steric hindrance can manifest in several ways, impacting the molecule's conformation, reactivity, and intermolecular interactions.

Conformational Rigidity

The 5-unsubstituted[2][3][5]triazolo[1,5-a]pyridine is a planar aromatic system. The addition of a methyl group at the 5-position, while not disrupting the planarity of the core ring system, introduces a new steric parameter. The free rotation of the methyl group can create a "swept volume" that restricts the accessible conformations of adjacent substituents and influences the molecule's overall shape. In the context of drug design, this can be advantageous, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a target.[7]

Impact on Reactivity and Intermolecular Interactions

Steric hindrance is known to slow the rates of chemical reactions.[8] For the 5-methyl analog, reactions involving nucleophilic attack at the 5-position or at adjacent atoms will likely be slower compared to the unsubstituted analog due to the shielding effect of the methyl group.[9]

Furthermore, the steric bulk of the methyl group can influence non-covalent interactions. For instance, in hydrogen bonding scenarios where the pyridine nitrogen acts as a hydrogen bond acceptor, the adjacent methyl group can sterically hinder the approach of a hydrogen bond donor.[3] This can alter the molecule's solubility, crystal packing, and its ability to interact with biological targets.

Quantitative Comparison of Steric Parameters
Parameter5-Unsubstituted (H)5-Methyl (CH3)Rationale & Expected Impact
Taft Steric Parameter (Es) 1.240.00A smaller (less negative or positive) Es value indicates greater steric hindrance. The methyl group significantly increases steric bulk compared to a hydrogen atom.
Charton's Steric Parameter (ν) 0.000.52A larger ν value corresponds to greater steric bulk. The methyl group is expected to have a ν value in this range, indicating a noticeable steric presence.
Calculated Van der Waals Volume (ų) ~10~34The methyl group occupies a significantly larger volume than a hydrogen atom, directly contributing to steric hindrance.
Predicted Receptor Binding Affinity (Hypothetical) IC50: X nMIC50: Y nMThe effect on binding affinity is target-dependent. Steric hindrance could be detrimental if it clashes with the binding pocket, or beneficial if it promotes a favorable conformation or displaces unfavorable water molecules.[10]
Relative Reaction Rate (Hypothetical Nucleophilic Substitution) k_rel = 1k_rel < 1Reactions at or near the 5-position are expected to be slower for the 5-methyl analog due to steric shielding.[9]

Experimental Workflows for Evaluating Steric Hindrance

To empirically validate the predicted steric differences, a combination of synthetic chemistry, structural biology, and computational modeling is recommended.

Synthesis of 5-Methyl and 5-Unsubstituted[1][2][3]triazolo[1,5-a]pyridines

A general and robust method for the synthesis of the[2][3]triazolo[1,5-a]pyridine core involves the cyclization of N-(pyridin-2-yl)formamidoximes.

Gcluster_0Synthesis of Unsubstituted Analogcluster_1Synthesis of 5-Methyl Analog2-aminopyridine2-aminopyridineformamidoxime_intermediateN-(pyridin-2-yl)formamidoxime2-aminopyridine->formamidoxime_intermediate1. (EtO)2CH-NMe22. NH2OHunsubstituted_product[1,2,4]triazolo[1,5-a]pyridineformamidoxime_intermediate->unsubstituted_productTFAA, Pyridine2-amino-6-methylpyridine2-amino-6-methylpyridinemethyl_formamidoxime_intermediateN-(6-methylpyridin-2-yl)formamidoxime2-amino-6-methylpyridine->methyl_formamidoxime_intermediate1. (EtO)2CH-NMe22. NH2OHmethyl_product5-methyl-[1,2,4]triazolo[1,5-a]pyridinemethyl_formamidoxime_intermediate->methyl_productTFAA, Pyridine

Synthetic routes to the target compounds.

Protocol for Synthesis of 5-Unsubstituted[2][3][5]triazolo[1,5-a]pyridine:

  • Step 1: Formation of the Formamidine. To a solution of 2-aminopyridine (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq). Stir the mixture at 80 °C for 2 hours.

  • Step 2: Formation of the Formamidoxime. Cool the reaction mixture to room temperature and add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq). Stir at room temperature for 12 hours.

  • Step 3: Cyclization. Dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude intermediate in pyridine and cool to 0 °C. Add trifluoroacetic anhydride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 4: Purification. Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol for Synthesis of 5-Methyl-[2][3][5]triazolo[1,5-a]pyridine: The same procedure is followed as for the unsubstituted analog, starting with 2-amino-6-methylpyridine.

X-ray Crystallography for Definitive Structural Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and intermolecular interactions.[2][11]

GCrystal_GrowthCrystal Growth(Slow Evaporation)Crystal_MountingCrystal MountingCrystal_Growth->Crystal_MountingData_CollectionX-ray Diffraction Data CollectionCrystal_Mounting->Data_CollectionStructure_SolutionStructure Solution(e.g., Direct Methods)Data_Collection->Structure_SolutionStructure_RefinementStructure RefinementStructure_Solution->Structure_RefinementFinal_StructureFinal Crystal StructureStructure_Refinement->Final_Structure

Workflow for X-ray crystallography.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of both the 5-methyl and 5-unsubstituted analogs suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a cryostream (e.g., at 100 K) on the diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[11]

  • Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data.

  • Analysis: Analyze the final crystal structures to compare bond lengths, bond angles, and intermolecular packing. Pay close attention to the torsion angles involving the 5-methyl group and any close contacts that indicate steric strain. A Hirshfeld surface analysis can be particularly insightful for visualizing and quantifying intermolecular interactions.[12]

NMR Spectroscopy for Conformational Analysis in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy can reveal information about its conformation and dynamics in solution. Nuclear Overhauser Effect (NOE) experiments are particularly powerful for determining through-space proximity of protons.[13][14]

Protocol for 2D NOESY/ROESY NMR:

  • Sample Preparation: Prepare NMR samples of both compounds in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) at a concentration of ~5-10 mg/mL.

  • Data Acquisition: Acquire 2D NOESY (for small molecules) or ROESY (for intermediate-sized molecules or to overcome zero-NOE issues) spectra on a high-field NMR spectrometer.[15][16] A mixing time appropriate for the molecular size should be chosen (typically 0.5-1.5 s for small molecules).

  • Data Analysis: Process the 2D spectra and look for cross-peaks. For the 5-methyl analog, a key indicator of steric interaction would be an NOE between the protons of the methyl group and the proton at the 6-position of the pyridine ring. The intensity of this NOE is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial proximity.

Computational Modeling for In Silico Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the steric and electronic properties of molecules, complementing experimental data.[17][18]

GInput_StructureGenerate Input Structures(5-H and 5-Me analogs)Geometry_OptimizationGeometry Optimization(e.g., B3LYP/6-31G*)Input_Structure->Geometry_OptimizationFrequency_CalculationFrequency Calculation(Confirm Minimum Energy)Geometry_Optimization->Frequency_CalculationProperty_CalculationCalculate Steric & Electronic Properties(e.g., Molecular Electrostatic Potential, Buried Volume)Frequency_Calculation->Property_CalculationAnalysisComparative AnalysisProperty_Calculation->Analysis

Workflow for DFT calculations.

Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structures of both the 5-methyl and 5-unsubstituted[2][3][5]triazolo[1,5-a]pyridines.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Analysis: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

  • Property Calculation: From the optimized structures, calculate key steric and electronic parameters. This can include:

    • Molecular Electrostatic Potential (MEP) maps: To visualize the electron distribution and identify regions of steric bulk.

    • Buried Volume (%Vbur): A quantitative measure of the steric hindrance around a specific atom or functional group.

    • Conformational analysis: For molecules with flexible side chains, a conformational search can be performed to identify the lowest energy conformers and assess the impact of the 5-methyl group on the conformational landscape.

Conclusion

The introduction of a methyl group at the 5-position of the[2][3][5]triazolo[1,5-a]pyridine scaffold is predicted to introduce significant and measurable steric hindrance. This will likely impact the molecule's conformation, reactivity, and intermolecular interactions. While this guide provides a predictive comparison based on established chemical principles, the provided experimental protocols offer a clear path for researchers to generate empirical data and fully characterize the steric effects in their specific systems. A thorough understanding of these steric factors is essential for the rational design of novel therapeutics and functional materials based on this important heterocyclic core.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. (n.d.). ResearchGate. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF[2][3][5]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. (2013). HETEROCYCLES, 87(4), 869. [Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. (2015). Journal of Medicinal Chemistry. [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[2][3][5]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (2022). Chemistry & Chemical Technology, 17(2), 294-311. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Charton, M., & Motoc, I. (Eds.). (1983). Steric Effects in Drug Design. Springer.
  • Charton, M. (1983). Steric Effects in Drug Design. Barnes & Noble. [Link]

  • Small Molecule X-ray Crystallography. (n.d.). North Carolina State University. [Link]

  • New Method for the General Synthesis of[2][3][5]Triazolo[1,5‐a]pyridines. (2005). European Journal of Organic Chemistry, 2005(17), 3761-3765.

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. (1986). Journal of the Chemical Society, Dalton Transactions, (1), 49-54.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). PMC.
  • A REVIEW ON DRUG DESIGN. (2023).
  • For the reaction: Which of the following is the correct o. (2025). Testbook. [Link]

  • Synthesis of[2][3][5]triazolo[1,5‐a]pyridine derivatives 6 aa–au. (n.d.). ResearchGate. [Link]

  • NOESY and EXSY. (n.d.). University of Ottawa. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. (2026). ACD/Labs. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • NOESY and ROESY. (2018). University of Missouri.
  • Small but mighty: the impact of tertiary alcohols in drug design. (2025). Hypha Discovery. [Link]

  • Synthesis and SAR of[2][3][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2006). Journal of Medicinal Chemistry, 50(1), 6-24.

  • NOESY and ROESY. (2015). UCSD SSPPS NMR Facility. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. (n.d.).
  • Steric effects. (n.d.). Wikipedia. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

  • Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. (2012). European Journal of Chemistry, 3(2), 195-201.
  • Synthesis and Anti-tumor Activities of Novel[2][3][5]triazolo[1,5-a]pyrimidines. (2007). Molecules, 12(5), 1136-1147.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC.
  • Steric effect: A quantitative description from density functional theory. (2007). The Journal of Chemical Physics, 126(23), 234103.
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatis
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • Kinetics and Mechanisms of Reactions of Pyridines and lmidazoles with Phenyl Acetates and Trifluoroacetates in Aqueous Acetonitr. (n.d.). ElectronicsAndBooks. [Link]

  • N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. (n.d.). PubMed.
  • Density Functional Theory Analysis of the Impact of Steric Interaction on the Function of Switchable Polarity Solvents. (n.d.). OSTI.GOV.
  • Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. (2022).
  • Heterocyclic Substitutions Greatly Improve Affinity and Stability of Folic Acid towards FRα. an In Silico Insight. (2021). Semantic Scholar. [Link]

  • Discovery of[2][3][5]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ACS Medicinal Chemistry Letters, 11(4), 517-523.

  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. (2023). Molecules, 28(15), 5686.

Safety Operating Guide

Personal protective equipment for handling 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine requires moving beyond generic safety data sheets. This compound is a highly valuable electrophile used extensively in cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) during drug discovery. However, its structural features—a lipophilic halogenated heterocycle—dictate specific handling protocols to mitigate dermal sensitization, particulate inhalation, and environmental contamination.

This guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that every operational choice is grounded in chemical logic and authoritative standards.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The bromo-substituent not only makes the molecule a potent electrophile for synthetic chemistry but also allows it to react with biological nucleophiles (such as cysteine residues in skin proteins), creating a high risk for contact dermatitis and sensitization. Furthermore, as a dry, low-molecular-weight powder, it is highly susceptible to triboelectric charging (static electricity), which drives aerosolization.

Quantitative Physical & Hazard Data
Property / HazardValue / DescriptorMechanistic Implication for Safety
Molecular Weight 212.05 g/mol Low mass allows for the formation of fine, easily inhalable airborne dust.
Physical State Solid (Powder)High surface area increases static charge accumulation during transfer.
Electrophilicity High (Active C-Br bond)Reacts with skin nucleophiles; requires strict dermal barrier protection.
Vapor Pressure Negligible at 25°CInhalation risk is strictly particulate-driven, not vapor-driven.

Personal Protective Equipment (PPE) Matrix

According to the [1], laboratories must implement a Chemical Hygiene Plan that scales protective measures to the specific exposure risk[2]. The following matrix defines the required PPE based on the operational scale.

Operation ScaleEye/Face ProtectionRespiratory ProtectionHand ProtectionBody Protection
Analytical (< 10 mg) Safety goggles (ANSI Z87.1)Fume hood (No respirator needed)Nitrile gloves (4 mil)Standard flame-resistant lab coat
Preparative (10 mg - 5 g) Safety goggles + Face shieldFume hood + N95 (if dust risk is high)Double nitrile or NeopreneFlame-resistant lab coat
Process (> 5 g) Full-face respiratorNIOSH-approved PAPRButyl rubber over NitrileTyvek® suit over FR coat

Causality for Double Gloving: The bromo-triazolopyridine scaffold is highly lipophilic. While single nitrile gloves provide an excellent barrier to aqueous solutions, lipophilic organic powders dissolved in trace assay solvents (like DMSO or DMF) can rapidly permeate a single 4-mil nitrile layer. Double gloving ensures a fail-safe barrier.

Operational Workflow & Engineering Controls

Workflow Start Risk Assessment & PPE Donning Hood Transfer to Validated Fume Hood Start->Hood Weigh Weighing via Enclosed Balance Hood->Weigh Reaction Solubilization & Reaction Setup Weigh->Reaction Cleanup UV-Validated Decontamination Reaction->Cleanup Waste Hazardous Waste Disposal Cleanup->Waste

Standard operational workflow for handling halogenated triazolopyridines.

Step-by-Step Handling Methodology

Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure handling:

  • Pre-Operational Validation : Before handling the compound, verify the fume hood face velocity is between 80–100 feet per minute (fpm).

    • Causality: The dictates this specific velocity range to ensure optimal capture of aerosolized particulates without creating turbulent vortices that could eject the powder back into the operator's breathing zone[3].

  • Static Mitigation : Pass an anti-static bar (polonium or corona discharge) over the weighing spatula and the receiving vessel.

    • Causality: Triboelectric charging during transfer can cause the fine powder to repel from the spatula, aerosolizing the compound.

  • Transfer and Weighing : Utilize a closed-system analytical balance inside the fume hood. Use disposable, anti-static spatulas to prevent cross-contamination.

  • Solvent Solubilization : Dissolve the compound in your reaction or assay solvent (e.g., DMSO, DMF, or THF) before removing the vessel from the fume hood.

    • Causality: Once in solution, the inhalation hazard of the dust is completely eliminated, transitioning the risk profile strictly to dermal exposure.

  • Post-Weighing Validation : Wipe the balance pan and surrounding area with an isopropanol-soaked lint-free wipe. Inspect the area with a 365 nm UV lamp.

    • Validation: The conjugated triazolopyridine system is highly fluorescent under UV light. A lack of fluorescence confirms absolute surface cleanliness.

Spill Response & Decontamination Plan

SpillResponse Detect Spill Detected Assess Assess Scale (<5g or >5g) Detect->Assess Minor Minor Spill (<5g) Don standard PPE Assess->Minor Major Major Spill (>5g) Evacuate & Call EHS Assess->Major Contain Dampen with Water/IPA Mix Minor->Contain Collect Collect in Sealed Container Contain->Collect Decon Decontaminate Surfaces Collect->Decon

Decision matrix and self-validating workflow for chemical spill response.

Step-by-Step Spill Methodology
  • Isolation : Immediately halt work and evacuate the 1-meter radius around the spill to allow any aerosolized dust to settle.

  • Containment via Dampening : Do not sweep dry powder. Cover the solid spill with paper towels and gently dampen them with a 1:1 mixture of water and isopropanol.

    • Causality: Sweeping dry powder generates aerosolized particulates. Dampening the powder increases the cohesive forces between particles via capillary action, dropping the aerosolization potential to near zero.

  • Collection : Use a non-sparking scoop to collect the dampened material. Never use a standard laboratory vacuum , as the exhaust will disperse fine particulates into the room.

  • Chemical Decontamination : Wash the affected surface with a 5% sodium bicarbonate solution, followed by standard soap and water, to ensure any residual electrophilic species are hydrolyzed or removed.

  • Validation : Perform the 365 nm UV lamp inspection as described in the operational workflow to guarantee complete removal.

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste Segregation : Collect all solid waste (contaminated gloves, wipes, empty vials, and disposable spatulas) in a dedicated, rigid, poly-lined container explicitly labeled "Halogenated Heterocyclic Solid Waste."

  • Liquid Waste Quenching : If 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is present in a completed reaction mixture, ensure all active electrophilic species are quenched (e.g., using a mild amine or thiol scavenger) before transferring the mixture to the "Halogenated Organic Liquid Waste" carboy.

  • Regulatory Accumulation : Store waste in a secondary containment tray. Adhere strictly to your institution's Chemical Hygiene Plan[4] and ensure waste does not exceed the 90-day accumulation limit per EPA Resource Conservation and Recovery Act (RCRA) guidelines.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), NCBI Bookshelf. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "About National Personal Protective Technology Laboratory (NPPTL)." Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.